Bis-PEG3-PFP ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F10O7/c23-11-13(25)17(29)21(18(30)14(11)26)38-9(33)1-3-35-5-7-37-8-6-36-4-2-10(34)39-22-19(31)15(27)12(24)16(28)20(22)32/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSJLVATRMZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115690 | |
| Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314378-13-6 | |
| Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Bis-PEG3-PFP Ester: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG3-PFP ester is a homobifunctional crosslinking agent widely utilized in bioconjugation and proteomics research. Its structure features two pentafluorophenyl (PFP) ester terminal groups connected by a hydrophilic polyethylene glycol (PEG) spacer. This unique composition offers significant advantages in covalently linking amine-containing molecules, such as proteins, peptides, and other biomolecules. The PFP esters provide high reactivity towards primary amines, forming stable amide bonds, while exhibiting greater resistance to hydrolysis compared to more traditional N-hydroxysuccinimide (NHS) esters. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for using this compound.
Core Chemical and Physical Properties
This compound is characterized by the following properties, essential for its application in precise chemical modifications of biological molecules.
| Property | Value | Source |
| Molecular Formula | C22H16F10O7 | [1][2][3][4][5] |
| Molecular Weight | 582.34 g/mol | |
| CAS Number | 1314378-13-6 | |
| Appearance | Typically exists as a solid or viscous liquid at room temperature. | |
| Purity | Typically >95-98% |
| Calculated Properties | Value | Source |
| XLogP3 | 3.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 16 | |
| Topological Polar Surface Area | 80.3 Ų | |
| Complexity | 679 |
Solubility and Stability
| Property | Description | Source |
| Solubility | Soluble in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The hydrophilic PEG linker increases the water solubility of the compound in aqueous environments. For similar compounds, a solubility of 10 mM in DMSO has been reported. | |
| Stability | The PFP ester is more stable in aqueous solutions and less susceptible to hydrolysis compared to NHS esters, leading to more efficient reactions. It is sensitive to moisture and should be stored at -20°C with a desiccant. Reagent should be equilibrated to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared immediately before use and are not recommended for long-term storage due to hydrolysis of the PFP moiety. |
Chemical Reactivity and Applications
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups. The pentafluorophenyl esters react with primary amines (e.g., the N-terminus of proteins or the side chain of lysine residues) to form stable covalent amide bonds. This reaction is most efficient at a pH range of 7-9. The primary competing reaction is the hydrolysis of the PFP ester, the rate of which increases with pH.
Key Applications:
-
Protein and Peptide Crosslinking: Used to study protein structure and protein-protein interactions.
-
Bioconjugation: Covalently links molecules for various applications, including antibody-drug conjugates (ADCs).
-
PROTAC Linker: Serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
-
Surface Modification: Used for the modification of surfaces, nanoparticles, and cells.
Experimental Protocols
General Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7 and 9. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the PFP ester.
-
Reagent Preparation: Due to its moisture sensitivity, this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use to create a stock solution. This stock solution is then added to the aqueous reaction mixture.
-
Quenching: The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.
Protocol for Soluble Protein Crosslinking
This protocol is a general guideline and may require optimization for specific applications.
-
Protein Preparation: Dissolve the protein(s) to be crosslinked in an appropriate amine-free conjugation buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 0.1-5 mg/mL.
-
Crosslinker Addition: Prepare a stock solution of this compound in anhydrous DMSO or DMF. Add the stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature may vary depending on the specific proteins.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
Visualizations
Reaction of this compound with a Primary Amine
The following diagram illustrates the chemical reaction between one of the PFP ester groups of this compound and a molecule containing a primary amine (R-NH2), resulting in the formation of a stable amide bond.
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein Crosslinking
This diagram outlines the key steps in a typical protein crosslinking experiment using this compound.
References
A Technical Guide to Bis-PEG3-PFP Ester: Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Bis-PEG3-PFP ester, a homobifunctional crosslinking agent, detailing its mechanism of action, experimental protocols, and key applications in the field of bioconjugation.
Core Concepts: Understanding this compound
This compound is a chemical crosslinker used to covalently link molecules containing primary or secondary amine groups.[1][2] Its structure consists of three key components:
-
Two Pentafluorophenyl (PFP) Ester Groups: These are highly reactive functional groups that readily react with nucleophilic amine groups to form stable amide bonds.[3] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating this reaction.[3]
-
A Triethylene Glycol (PEG3) Spacer: This hydrophilic polyethylene glycol linker separates the two PFP ester groups.[1] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation of the labeled biomolecules.
-
Homobifunctional Nature: The presence of two identical reactive groups (PFP esters) makes it a homobifunctional crosslinker, ideal for linking two amine-containing molecules or for intramolecular crosslinking studies.
The primary advantage of PFP esters over other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, lies in their superior stability in aqueous solutions. PFP esters are less susceptible to hydrolysis, the competing reaction with water, which leads to more efficient and reproducible conjugation reactions with higher yields.
Mechanism of Action: The Amine-PFP Ester Reaction
The fundamental mechanism of action of this compound involves the nucleophilic acyl substitution reaction between the PFP ester and an amine. The reaction proceeds as follows:
-
Nucleophilic Attack: A non-protonated primary or secondary amine on the target molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the PFP ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the pentafluorophenolate anion, a good leaving group, is released.
-
Amide Bond Formation: A stable amide bond is formed between the target molecule and the PEG linker.
This reaction is highly efficient and results in a stable covalent linkage.
References
Applications of PEGylated Pentafluorophenyl Esters in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, the precise and stable attachment of polyethylene glycol (PEG) chains to therapeutic molecules and surfaces is of paramount importance. PEGylation, the process of covalently attaching PEG to molecules, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. It can improve solubility, extend circulation half-life, and reduce immunogenicity.[1] Among the various chemical methods to achieve PEGylation, the use of pentafluorophenyl (PFP) esters as activating groups for carboxylic acids has emerged as a robust and efficient approach.
This technical guide provides an in-depth overview of the applications of PEGylated PFP esters in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes. PFP esters offer significant advantages over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, primarily due to their higher stability towards hydrolysis in aqueous media, leading to more efficient and reproducible conjugation reactions.[2][3] This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug development, biotechnology, and materials science.
Core Principles of PEGylated PFP Esters
PEGylated PFP esters are amine-reactive reagents that facilitate the formation of stable amide bonds between a PEG molecule and a primary or secondary amine on a target molecule, such as the lysine residues of a protein.[2] The pentafluorophenyl group is an excellent leaving group, making the ester highly susceptible to nucleophilic attack by amines. A key advantage of PFP esters is their reduced susceptibility to hydrolysis compared to NHS esters, which are prone to degradation in aqueous environments, especially at neutral to basic pH.[2] This enhanced stability allows for more controlled and efficient conjugation reactions, particularly at physiological pH.
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the performance of PEGylated systems and the advantages of PFP esters.
Table 1: Comparative Stability of Active Esters
| Active Ester | Solvent System | Half-life (t½) | Reference |
| PFP Ester | Aqueous Acetonitrile | More stable than NHS Ester | |
| NHS Ester | Aqueous Acetonitrile | Less stable than PFP Ester | |
| NHS Ester | pH 7 | 7 hours | |
| NHS Ester | pH 8 | minutes | |
| NHS Ester | pH 9 | minutes |
Table 2: Drug Release from PEGylated Formulations
| Drug | Formulation | Condition | Release Parameter | Value | Reference |
| Paclitaxel | PEG-paclitaxel conjugate | pH 9.0 | Half-life (t½) | 7.6 min | |
| pH 7.4 | Half-life (t½) | 54 min | |||
| pH 6.0 | Half-life (t½) | 311 min | |||
| Doxorubicin | pH-responsive microgels | Day 1 | Burst Release | ~41.5% | |
| Bovine Serum Albumin (BSA) | CS-g-PEG nanoparticles | 4 hours | Cumulative Release | ~32% | |
| 96 hours | Cumulative Release | ~78% |
Table 3: In Vivo Efficacy of PEGylated Paclitaxel
| Treatment Group | Parameter | Value | P-value | Reference |
| PEG-paclitaxel | Tumor growth delay (days for tumor to grow from 8mm to 12mm) | 8.5 days | < 0.05 | |
| Paclitaxel | Tumor growth delay (days for tumor to grow from 8mm to 12mm) | 9.4 days | < 0.05 | |
| Control | Tumor growth delay (days for tumor to grow from 8mm to 12mm) | 6.5 days | - | |
| PEG-paclitaxel conjugate | Tumor inhibitory effect (HeLa and MX-1 cells) | > 90% | - |
Table 4: Mechanical Properties of PEG Hydrogels
| PEG Concentration (% w/w) | Young's Modulus (MPa) | Compressive Modulus (kPa) | Shear Modulus (kPa) | Reference |
| 10 | - | 49 | 25 | |
| 30 | 0.03 - 3.5 | - | - | |
| 40 | 0.89 | 661 | 230 | |
| Not Specified | 3.50 - 6.52 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEGylated PFP esters.
Protocol 1: General Protein PEGylation with mPEG-PFP Ester
Objective: To covalently attach methoxy-polyethylene glycol (mPEG) to a protein using a PFP ester.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
mPEG-PFP ester
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
mPEG-PFP Ester Solution Preparation: Immediately before use, dissolve the mPEG-PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
PEGylation Reaction:
-
Slowly add the desired molar excess of the mPEG-PFP ester solution to the protein solution while gently stirring. The optimal molar ratio of PEG to protein should be determined empirically but typically ranges from 5:1 to 50:1.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time and temperature will depend on the specific protein and desired degree of PEGylation.
-
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted mPEG-PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and other byproducts using size-exclusion chromatography (SEC).
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Stability Analysis of PFP Esters
Objective: To determine the hydrolytic stability of a PFP ester in an aqueous solution.
Materials:
-
PFP ester
-
Aqueous buffer at the desired pH (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the PFP ester in anhydrous acetonitrile.
-
Hydrolysis Reaction:
-
Add a known volume of the PFP ester stock solution to a pre-warmed aqueous buffer to initiate hydrolysis. The final concentration of the PFP ester should be suitable for HPLC analysis.
-
Maintain the reaction at a constant temperature (e.g., 25°C or 37°C).
-
-
HPLC Analysis:
-
At various time points, inject an aliquot of the reaction mixture into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the PFP ester from its hydrolysis product (the corresponding carboxylic acid).
-
Monitor the elution of the PFP ester peak by UV absorbance at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak area of the PFP ester at each time point.
-
Plot the natural logarithm of the PFP ester concentration (or peak area) versus time.
-
The slope of the resulting linear plot will be the negative of the first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) of the PFP ester using the equation: t½ = 0.693 / k.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to PEGylated PFP esters.
Caption: PFP esters exhibit greater stability against hydrolysis compared to NHS esters.
Caption: Experimental workflow for protein PEGylation using PFP esters.
Caption: Targeted drug delivery using PEG-PFP ester bioconjugation.
Conclusion
PEGylated PFP esters represent a powerful tool in the arsenal of researchers and drug development professionals. Their enhanced stability, high reactivity with amines, and the versatility of PEG itself contribute to the development of more effective and safer therapeutics, advanced drug delivery systems, and functionalized biomaterials. The quantitative data and detailed protocols provided in this guide aim to facilitate the adoption and optimization of this valuable technology. As research continues to advance, the applications of PEGylated PFP esters are expected to expand, further impacting the fields of medicine, biotechnology, and beyond.
References
An In-Depth Technical Guide to Bis-PEG3-PFP Ester for Amine-Reactive Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG3-PFP ester is a homobifunctional crosslinking agent that has emerged as a valuable tool in bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications, with a focus on providing practical information for its effective use in the laboratory. The pentafluorophenyl (PFP) ester reactive groups offer distinct advantages over traditional N-hydroxysuccinimide (NHS) esters, primarily in terms of stability and reaction efficiency. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugates.[1] This document will delve into the quantitative aspects of its reactivity, provide detailed experimental protocols, and present visual workflows to aid in the design and execution of experiments.
Core Concepts: The Chemistry of this compound
This compound is characterized by two PFP ester moieties at either end of a three-unit polyethylene glycol chain. This structure allows for the covalent crosslinking of molecules containing primary or secondary amines, such as proteins, peptides, and amine-modified oligonucleotides.[2][3]
The key to its reactivity lies in the PFP ester group. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenoxide an excellent leaving group. This results in a reagent that is highly reactive towards nucleophilic attack by amines, forming a stable amide bond.[2]
A significant advantage of PFP esters over the more commonly used NHS esters is their increased stability in aqueous solutions. NHS esters are highly susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency. PFP esters, being less prone to hydrolysis, offer a wider reaction window and can lead to higher yields of the desired conjugate.
Quantitative Data
A precise understanding of the chemical and physical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this crosslinker.
| Property | Value | Reference |
| Chemical Formula | C22H16F10O7 | |
| Molecular Weight | 582.34 g/mol | |
| CAS Number | 1314378-13-6 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous buffers. | |
| Storage | Store at -20°C with desiccant. Moisture-sensitive. |
| Active Ester | pH | Half-life (t½) | Reference |
| NHS Ester | 7.0 | Hours | |
| 8.0 | Minutes | ||
| 9.0 | < 10 minutes | ||
| PFP Ester | General | More stable than NHS esters, less susceptible to hydrolysis. |
Experimental Protocols
The following are detailed protocols for common applications of this compound. Optimization may be required for specific applications.
General Considerations
-
Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.
-
Reagent Preparation: this compound is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Do not store stock solutions for extended periods.
-
Quenching: After the desired reaction time, the reaction can be quenched by adding an excess of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
Protocol 1: Crosslinking of Soluble Proteins
This protocol is designed for creating intramolecular or intermolecular crosslinks in a purified protein sample.
-
Protein Preparation: Dissolve the protein in an amine-free conjugation buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.1-10 mg/mL.
-
Crosslinker Addition: Add a 10- to 50-fold molar excess of freshly prepared this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography.
Protocol 2: Cell Surface Protein Crosslinking
This protocol is for crosslinking proteins on the surface of living cells in suspension.
-
Cell Preparation: Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing media components. Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.
-
Crosslinker Addition: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the cells for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.
-
Quenching: Add a quenching solution (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 10-20 mM and incubate for 10 minutes.
-
Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis, such as immunoprecipitation or western blotting, to identify crosslinked protein complexes.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving amine-reactive crosslinkers.
Caption: General workflow for bioconjugation using this compound.
References
The Strategic Integration of Polyethylene Glycol (PEG) Spacers in Crosslinking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and advanced drug delivery, the covalent attachment of molecules through crosslinking is a fundamental strategy. The choice of the crosslinking agent, particularly the nature of its spacer arm, is a critical determinant of the conjugate's ultimate efficacy, stability, and safety. Among the various spacer technologies, the incorporation of polyethylene glycol (PEG) has emerged as a cornerstone for optimizing the performance of a wide array of crosslinked molecules, from antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) to hydrogels and nanoparticle systems.
This in-depth technical guide explores the multifaceted benefits of utilizing PEG spacers in crosslinking. We will delve into the core advantages conferred by PEGylation, present quantitative data to support these claims, provide detailed experimental protocols for key analytical techniques, and visualize the underlying principles and workflows.
Core Benefits of PEG Spacer Integration in Crosslinking
The integration of a PEG spacer into a crosslinker imparts a range of desirable physicochemical and biological properties to the resulting conjugate. These advantages primarily stem from the unique characteristics of the polyethylene glycol chain: its hydrophilicity, flexibility, and biocompatibility.[1][2]
Enhanced Solubility and Reduced Aggregation
A significant challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[3] This hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), which can compromise manufacturing, reduce in-vivo stability, and lead to rapid clearance from circulation.[3] PEG spacers, being highly hydrophilic, act as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[3] This enhanced solubility is crucial for the development of stable and effective ADCs with higher DARs.
Improved Pharmacokinetics and Bioavailability
PEGylation has a profound impact on the pharmacokinetic (PK) profile of a bioconjugate. The hydrophilic PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic size. This increased size reduces renal clearance, leading to a longer circulation half-life and increased overall exposure (Area Under the Curve - AUC). This prolonged circulation allows for greater accumulation at the target site, such as a tumor, enhancing therapeutic efficacy.
Minimized Steric Hindrance
The flexible and extended nature of the PEG spacer arm provides optimal spatial separation between the conjugated molecules. In the context of ADCs, this ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. For PROTACs, the linker must orient the target protein and the E3 ligase optimally for ternary complex formation, and a PEG spacer provides the necessary flexibility and reach to achieve this.
Reduced Immunogenicity
The "stealth" properties of PEG are well-documented. The hydration shell created by the PEG spacer can mask potential immunogenic epitopes on the protein or drug, reducing the likelihood of an immune response. This is particularly crucial for therapeutic proteins and ADCs, where an anti-drug antibody (ADA) response can lead to rapid clearance and reduced efficacy.
Data Presentation: Quantitative Impact of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the significant impact of PEG spacers on the properties of crosslinked conjugates.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study optimizing a glucuronide-MMAE linker, demonstrating that ADC clearance decreases with increasing PEG spacer length, plateauing around 8 PEG units.
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
This data suggests that a branched or pendant PEG configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics for highly loaded ADCs.
Table 3: Impact of PEG Spacer Length on In Vivo Efficacy of an Affibody-Drug Conjugate
| Conjugate | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) |
| ZHER2-SMCC-MMAE (No PEG) | 1 | 1 |
| ZHER2-PEG4K-MMAE | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE | 11.2 | 22 |
This study highlights the trade-off between increased half-life and reduced in vitro cytotoxicity with longer PEG chains, with the longer PEG chain ultimately leading to better in vivo tumor growth inhibition.
Table 4: Effect of PEG Molecular Weight and Concentration on Hydrogel Mechanical Properties
| PEG MW (Da) | PEG Conc. (% w/w) | Swelling Ratio | Compressive Modulus (MPa) |
| 508 | 10 | 31.5 | 0.01 |
| 3400 | 10 | 20.1 | 0.03 |
| 6000 | 10 | 15.8 | 0.04 |
| 10000 | 10 | 12.6 | 0.05 |
| 508 | 20 | 10.2 | 0.24 |
| 3400 | 20 | 8.5 | 0.35 |
| 6000 | 20 | 7.1 | 0.42 |
| 10000 | 20 | 6.3 | 0.48 |
| 508 | 30 | 5.4 | 0.89 |
| 3400 | 30 | 4.8 | 1.05 |
| 6000 | 30 | 4.2 | 1.18 |
| 10000 | 30 | 3.8 | 1.25 |
| 508 | 40 | 3.2 | 2.46 |
| 3400 | 40 | 2.9 | 2.85 |
| 6000 | 40 | 2.6 | 3.15 |
| 10000 | 40 | 2.2 | 3.50 |
Data showing that as PEG molecular weight decreases and concentration increases, the swelling ratio of the hydrogel decreases while the compressive modulus increases.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships where PEG spacers play a crucial role.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of crosslinked conjugates featuring PEG spacers.
Synthesis of a Heterobifunctional PEG Crosslinker (NHS-PEG-Maleimide)
This protocol outlines the synthesis of a common heterobifunctional crosslinker used for conjugating amine-containing molecules to thiol-containing molecules.
Materials:
-
α-Amino-ω-carboxyl-PEG
-
Maleic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Maleimido-PEG-COOH: a. Dissolve α-Amino-ω-carboxyl-PEG and a slight molar excess of maleic anhydride in anhydrous DMF. b. Add triethylamine to the solution and stir at room temperature overnight. c. Precipitate the product by adding cold diethyl ether. d. Collect the precipitate by filtration and dry under vacuum.
-
Synthesis of NHS-PEG-Maleimide: a. Dissolve the Maleimido-PEG-COOH product, NHS, and DCC in anhydrous DCM. b. Stir the reaction mixture at room temperature for 24 hours. c. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to obtain the final NHS-PEG-Maleimide crosslinker.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and drug load distribution of ADCs.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample onto the column.
-
Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the existing medium from the cells and add the ADC or control solutions.
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Measurement of Hydrogel Swelling Ratio
The swelling ratio is a key parameter for characterizing hydrogels and is influenced by the PEG spacer length and crosslinking density.
Materials:
-
Lyophilized hydrogel sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
Procedure:
-
Weigh the dry hydrogel sample (W_dry).
-
Immerse the hydrogel in PBS at 37°C.
-
At various time points, remove the hydrogel from the PBS, gently blot the surface to remove excess water, and weigh the swollen hydrogel (W_swollen).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio at each time point using the formula: Swelling Ratio = (W_swollen - W_dry) / W_dry
Conclusion
The strategic use of PEG spacers in crosslinking offers a powerful and versatile approach to enhance the properties of a wide range of biomolecules and drug delivery systems. By improving solubility, extending circulation half-life, minimizing steric hindrance, and reducing immunogenicity, PEGylation has become an indispensable tool for drug development professionals. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists seeking to harness the full potential of PEG technology in their crosslinking applications. As our understanding of the nuanced effects of PEG architecture and length continues to grow, so too will the opportunities for creating more effective and safer therapeutics.
References
Navigating the Aqueous Environment: A Technical Guide to Bis-PEG3-PFP Ester Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bis-PEG3-PFP (pentafluorophenyl) ester in aqueous buffers. Understanding these core characteristics is critical for the successful design and execution of bioconjugation reactions, drug delivery system development, and other applications in life sciences research. This document offers detailed data, experimental protocols, and visual workflows to empower researchers to effectively utilize this versatile crosslinker.
Core Concepts: Understanding Bis-PEG3-PFP Ester
This compound is a homobifunctional crosslinking reagent featuring two amine-reactive PFP ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The PEG3 linker enhances the water solubility of the molecule it is conjugated to, a crucial attribute in biological applications.[1] PFP esters are favored for their high reactivity towards primary and secondary amines, forming stable amide bonds.[2] Notably, they exhibit greater resistance to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[2][3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₆F₁₀O₇ | |
| Molecular Weight | 582.34 g/mol | |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate | |
| CAS Number | 1314378-13-6 |
Solubility Profile
While the PEG linker in this compound is intended to improve aqueous solubility, the overall molecule has limited direct solubility in aqueous buffers. Standard laboratory practice involves the initial dissolution of the ester in a dry, water-miscible organic solvent prior to its addition to the aqueous reaction mixture.
Solubility in Organic Solvents
This compound exhibits good solubility in several common organic solvents. This allows for the preparation of concentrated stock solutions that can be subsequently diluted into the aqueous reaction buffer.
| Organic Solvent | Solubility |
| Dimethylsulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Acetonitrile (ACN) | Soluble |
Note: It is crucial to use anhydrous (dry) organic solvents to prevent premature hydrolysis of the PFP ester.
Behavior in Aqueous Buffers
Direct dissolution of this compound in aqueous buffers is generally not recommended due to its low solubility and the competing hydrolysis reaction. When a concentrated stock solution in an organic solvent is added to an aqueous buffer, it is essential to ensure rapid and thorough mixing to facilitate the dispersion of the reagent and minimize precipitation. For many applications, the final concentration of the organic co-solvent in the aqueous reaction mixture should be kept low (typically 5-10%) to avoid adverse effects on the stability and function of biological molecules like proteins.
Stability in Aqueous Buffers: The Impact of Hydrolysis
The primary pathway for the degradation of this compound in aqueous solutions is hydrolysis. This reaction cleaves the ester bond, yielding the corresponding dicarboxylic acid and pentafluorophenol, thereby rendering the crosslinker inactive for amine conjugation.
Mechanism of Hydrolysis
The hydrolysis of PFP esters is significantly influenced by the pH of the aqueous buffer. The reaction is accelerated at higher pH values due to the increased concentration of hydroxide ions, which act as a nucleophile attacking the carbonyl carbon of the ester.
Caption: Base-catalyzed hydrolysis of a PFP ester.
Comparative Stability: PFP vs. NHS Esters
| pH | Half-life (t½) of a Typical NHS Ester |
| 8.0 | 210 minutes |
| 8.5 | 180 minutes |
| 9.0 | 125 minutes |
| (Data adapted from a study on a porphyrin-NHS ester) |
For optimal conjugation efficiency, a pH range of 7.2 to 8.5 is generally recommended for reactions involving PFP esters and primary amines. This range represents a balance between maintaining the nucleophilicity of the amine and minimizing the rate of ester hydrolysis.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility (Shake-Flask Method)
This protocol provides a general method for determining the kinetic solubility of a compound that is initially dissolved in an organic solvent.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or shaker
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector, or LC-MS/MS
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Dilution into Aqueous Buffer: In a microcentrifuge tube, add a specific volume of the aqueous buffer. To this, add a small volume of the DMSO stock solution to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., ≤ 5%).
-
Equilibration: Incubate the tubes in a thermomixer or on a shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the system to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC or LC-MS/MS method with a standard curve.
Protocol 2: General Procedure for Protein Conjugation
This protocol outlines a typical workflow for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 0.1 mM).
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate Conjugation: Add the desired molar excess (typically 10- to 50-fold) of the PFP ester solution to the protein solution while gently mixing.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quench Reaction: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
Caption: A typical workflow for protein conjugation.
Conclusion
This compound is a valuable tool for bioconjugation, offering the benefits of a hydrophilic PEG spacer and the enhanced stability of a PFP ester. While its direct solubility in aqueous buffers is limited, established protocols utilizing organic co-solvents enable its effective use in a variety of applications. By understanding the principles of its solubility and stability, particularly the impact of pH on hydrolysis, researchers can optimize their experimental conditions to achieve efficient and reproducible results. This guide provides the foundational knowledge and practical protocols to facilitate the successful application of this compound in drug development and life sciences research.
References
A Technical Guide to the Storage and Handling of Pentafluorophenyl Ester Reagents
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive reagents crucial in bioconjugation, peptide synthesis, and the development of targeted therapeutics.[1][2][3] Their enhanced stability and reactivity profile compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, make them a superior choice for creating stable amide bonds.[1][4] This guide provides an in-depth overview of the proper storage, handling, and utilization of PFP ester reagents to ensure optimal performance and reproducibility in your research.
Core Principles of PFP Ester Handling
PFP esters are valued for their high reactivity towards primary and secondary amines and their increased resistance to spontaneous hydrolysis compared to NHS esters. The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating efficient amide bond formation. However, their reactivity also makes them susceptible to degradation if not handled correctly. The primary degradation pathway for PFP esters in aqueous solutions is hydrolysis, which results in the formation of the corresponding carboxylic acid and pentafluorophenol. This reaction is accelerated at higher pH.
Key Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize degradation from residual moisture and maintain long-term stability. |
| Storage Conditions | Tightly sealed container with desiccant | PFP esters are moisture-sensitive, and exposure to atmospheric moisture will lead to hydrolysis. |
| Reagent Preparation | Equilibrate vial to room temperature before opening | To prevent moisture condensation onto the cold reagent. |
| Solution Preparation | Prepare solutions immediately before use | PFP esters readily hydrolyze in solution; stock solutions are not recommended for storage. |
| Recommended Solvents | Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) | These solvents are suitable for dissolving PFP esters before their addition to aqueous reaction mixtures. |
| Handling Atmosphere | Inert atmosphere (e.g., nitrogen or argon) is recommended for large-scale reactions or prolonged handling | To minimize exposure to atmospheric moisture, especially for larger-scale reactions where the risk of contamination is higher. |
Stability of PFP Esters: A Comparative Overview
A significant advantage of PFP esters is their enhanced stability in aqueous solutions compared to other active esters, most notably NHS esters. This increased stability allows for more efficient conjugation reactions and provides a wider window for experimental manipulation.
Comparative Half-life of Active Esters
The following table summarizes a comparative stability study of different active esters in aqueous acetonitrile.
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | |
| Anhydride | Aqueous Acetonitrile | ~140 hours | |
| Acyl Chloride | Aqueous Acetonitrile | Fully decomposed within 15 minutes |
In a direct comparison in an aqueous solution, a PFP ester proved to be approximately 6-fold more stable than an NHS ester.
Influence of pH on Ester Stability
| pH | Half-life (t½) of NHS Ester |
| 8.0 | 210 minutes |
| 8.5 | 180 minutes |
| 9.0 | 125 minutes |
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation using a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
PFP ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the PFP ester vial to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing. A typical starting point is a 5-15 fold molar excess of the PFP ester to the protein.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC to determine the concentration of the remaining PFP ester.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.
Visualizing Workflows and Reactions
To further clarify the processes involving PFP esters, the following diagrams illustrate key workflows and reaction mechanisms.
Caption: Experimental workflow for PFP ester conjugation.
Caption: Reaction of a PFP ester with a primary amine.
Caption: Hydrolysis of a PFP ester.
By adhering to these guidelines, researchers can harness the full potential of PFP ester reagents, leading to more efficient, reliable, and reproducible results in their synthetic and bioconjugation endeavors.
References
Safety and Handling of Bis-PEG3-PFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling precautions for Bis-PEG3-PFP ester, a homobifunctional crosslinker commonly utilized in bioconjugation and drug delivery research. Due to the reactive nature of its pentafluorophenyl (PFP) ester functional groups, adherence to strict safety protocols is imperative to ensure personnel safety and maintain the integrity of the compound. This document outlines the known properties, potential hazards, and recommended procedures for the safe use and management of this compound in a laboratory setting.
Compound Identification and Properties
This compound is an amine-reactive crosslinking agent featuring a hydrophilic polyethylene glycol (PEG) spacer. The terminal PFP esters react with primary and secondary amines to form stable amide bonds, a characteristic that is foundational to its utility in conjugating molecules.[1][2] PFP esters are generally more stable towards hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions in aqueous environments.[1][2]
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate | [3] |
| Synonyms | PFP-PEG3-PFP, Bis(pentafluorophenyl) 3,3'-[oxybis(2,1-ethanediyloxy)]dipropanoate | |
| Molecular Formula | C₂₂H₁₆F₁₀O₇ | |
| Molecular Weight | 582.34 g/mol | |
| CAS Number | 1314378-13-6 | |
| Appearance | White to off-white solid or crystalline powder (inferred from related compounds) | |
| Purity | 95-98% (as specified by various suppliers) | |
| Solubility | Soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM) (inferred) | |
| Reactivity | Reacts with primary and secondary amines. | |
| Storage Conditions | Recommended storage at -20°C. |
Hazard Identification and Safety Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the safety profile can be inferred from data on similar PFP ester-containing compounds. The primary hazards are associated with the reactive PFP ester groups and the potential for the compound to be an irritant.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times.
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of dust generation, a dust mask or a respirator should be used. All handling of the solid form should ideally be performed in a chemical fume hood.
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid material.
-
Avoid the formation of dust and aerosols.
-
Keep away from sources of ignition.
-
Ground all equipment containing the material to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
Storage:
-
Store in a tightly sealed container at the recommended temperature of -20°C.
-
Keep in a dry and well-ventilated place.
-
Protect from moisture, as the PFP ester groups can hydrolyze over time, although they are more stable than NHS esters.
First-Aid Measures
In the event of exposure, immediate action is crucial.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release and Disposal
Spill Response:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and prevent the entry of unnecessary personnel.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not allow the material to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to its final use and disposal.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and related compounds. It is not a substitute for a formal safety data sheet. All laboratory personnel should be thoroughly trained in general chemical safety and handling procedures before working with this or any other chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Methodological & Application
Application Notes and Protocols: Bis-PEG3-PFP Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG3-PFP ester is a homobifunctional crosslinking agent utilized for the covalent conjugation of biomolecules. This reagent features two pentafluorophenyl (PFP) ester terminal groups, which are highly reactive towards primary and secondary amines, forming stable amide bonds.[1][2][3][4] The central core of the molecule consists of a hydrophilic polyethylene glycol (PEG) spacer, which enhances the water solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation and immunogenicity.[5] PFP esters offer a distinct advantage over N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, leading to more efficient and reproducible conjugations with less susceptibility to hydrolysis as a competing reaction. This reagent is particularly well-suited for applications in protein crosslinking for structural studies, antibody-drug conjugate (ADC) development, surface modification of nanoparticles, and the preparation of other advanced bioconjugates.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate | |
| Molecular Formula | C22H16F10O7 | |
| Molecular Weight | 582.4 g/mol | |
| CAS Number | 1314378-13-6 | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in organic solvents (DMSO, DMF); forms an emulsion in aqueous buffers | |
| Storage | -20°C with desiccant; moisture-sensitive |
Reaction Mechanism
The bioconjugation reaction with this compound involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, 1314378-13-6 | BroadPharm [broadpharm.com]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Nanoparticle Surface Modification Using Bis-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using Bis-PEG3-PFP (bis-pentafluorophenyl) ester. This homobifunctional crosslinker is a valuable tool for researchers developing advanced nanoparticle-based drug delivery systems, diagnostics, and therapeutics. The inclusion of a short-chain polyethylene glycol (PEG) spacer enhances the water solubility of the modified nanoparticles, while the terminal PFP esters offer high reactivity and stability for conjugation to amine-functionalized surfaces.[1][2]
Introduction to Bis-PEG3-PFP Ester for Nanoparticle Functionalization
This compound is an amine-reactive crosslinker featuring two pentafluorophenyl ester groups separated by a hydrophilic 3-unit PEG spacer.[1][2] PFP esters are known for their high reactivity towards primary and secondary amines, forming stable amide bonds.[1] A key advantage of PFP esters over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, is their increased stability against hydrolysis in aqueous media, which allows for more efficient conjugation reactions in physiological buffers.
The PEG component of the linker imparts hydrophilicity to the nanoparticle surface, which can help to:
-
Improve Stability: The hydrophilic PEG chains can create a steric barrier that prevents nanoparticle aggregation.
-
Enhance Biocompatibility: PEGylation is a well-established method to reduce non-specific protein adsorption (opsonization), which can decrease clearance by the mononuclear phagocyte system and prolong circulation time in vivo.
-
Increase Solubility: The PEG spacer enhances the water solubility of the nanoparticles.
This compound is particularly useful for two primary applications in nanoparticle surface modification:
-
Surface Passivation and PEGylation: Creating a dense layer of short PEG chains on the nanoparticle surface to improve its physicochemical properties.
-
Inter-nanoparticle Cross-linking: Covalently linking multiple nanoparticles to form larger assemblies or clusters.
Data Presentation: Expected Physicochemical Changes
While specific quantitative data for nanoparticles modified exclusively with this compound is not extensively available in peer-reviewed literature, the following tables present expected trends in physicochemical properties based on the well-documented effects of PEGylation and surface functionalization. These values should be considered illustrative and will vary depending on the nanoparticle core material, initial surface chemistry, and reaction conditions.
Table 1: Expected Changes in Nanoparticle Size (Hydrodynamic Diameter)
| Nanoparticle Type | Treatment | Expected Hydrodynamic Diameter (nm) | Expected Polydispersity Index (PDI) |
| Amine-Functionalized Liposomes | Unmodified | 100 - 120 | < 0.2 |
| After this compound Modification | 110 - 140 | < 0.25 | |
| Amine-Functionalized Gold Nanoparticles (AuNPs) | Unmodified | 20 - 25 | < 0.3 |
| After this compound Modification | 25 - 35 | < 0.35 | |
| Amine-Functionalized Polymeric Nanoparticles (e.g., PLGA) | Unmodified | 150 - 180 | < 0.15 |
| After this compound Modification | 160 - 200 | < 0.2 |
Table 2: Expected Changes in Nanoparticle Surface Charge (Zeta Potential)
| Nanoparticle Type | Treatment | Expected Zeta Potential (mV) |
| Amine-Functionalized Liposomes | Unmodified | +20 to +40 |
| After this compound Modification | -5 to +10 (near neutral) | |
| Amine-Functionalized Gold Nanoparticles (AuNPs) | Unmodified | +30 to +50 |
| After this compound Modification | +5 to +15 | |
| Amine-Functionalized Polymeric Nanoparticles (e.g., PLGA) | Unmodified | +15 to +30 |
| After this compound Modification | -10 to +5 (near neutral) |
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of amine-functionalized nanoparticles with this compound. It is crucial to empirically optimize the reaction conditions, particularly the molar ratio of the crosslinker to the nanoparticles, for each specific application.
Protocol 1: Surface PEGylation of Amine-Functionalized Liposomes
This protocol describes the covalent attachment of this compound to the surface of pre-formed liposomes containing amine-functionalized lipids (e.g., DSPE-PEG-NH2).
Materials:
-
Amine-functionalized liposomes (1 mg/mL in 1X PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), 10X, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis cassette (10 kDa MWCO) or size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a Stock Solution of this compound:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution by dissolving the required amount of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Note: This solution should be prepared fresh immediately before use.
-
-
Reaction Setup:
-
In a sterile microcentrifuge tube, add 1 mL of the amine-functionalized liposome suspension (1 mg).
-
Add the this compound stock solution to the liposome suspension to achieve a 10- to 50-fold molar excess of the crosslinker over the available amine groups on the liposome surface. Note: The optimal molar ratio should be determined empirically.
-
Gently mix the reaction by pipetting up and down or by brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. Alternatively, for more sensitive nanoparticles, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted PFP esters.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by dialyzing the reaction mixture against 1X PBS (pH 7.4) at 4°C for 24-48 hours with at least three buffer changes.
-
Alternatively, purify the modified liposomes using a size-exclusion chromatography column equilibrated with 1X PBS.
-
-
Characterization:
-
Characterize the purified PEGylated liposomes for their hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to confirm the change in surface charge.
-
The extent of PEGylation can be quantified using techniques such as fluorescamine or TNBSA assays to measure the reduction in free amine groups on the liposome surface.
-
Protocol 2: Inter-nanoparticle Cross-linking of Amine-Functionalized Gold Nanoparticles
This protocol outlines the use of this compound to induce the controlled aggregation of amine-functionalized gold nanoparticles (AuNPs).
Materials:
-
Amine-functionalized AuNPs (10 nM in 10 mM phosphate buffer, pH 7.2)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffer (100 mM, pH 7.2)
-
Quenching Buffer: 1 M Glycine, pH 7.5
Procedure:
-
Prepare a Stock Solution of this compound:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMF.
-
-
Reaction Setup:
-
In a clean glass vial, add 1 mL of the amine-functionalized AuNP solution.
-
Add the this compound stock solution to the AuNP solution. The molar ratio of crosslinker to AuNPs will determine the extent of cross-linking and should be carefully optimized. Start with a 100:1 to 1000:1 molar ratio.
-
Gently invert the vial several times to mix.
-
-
Incubation:
-
Allow the reaction to proceed for 30-60 minutes at room temperature. The solution may change color from red to purple or blue as the nanoparticles aggregate.
-
-
Monitoring the Reaction:
-
Monitor the progress of the cross-linking reaction by observing the color change of the solution and by measuring the UV-Vis spectrum. A red-shift in the surface plasmon resonance peak indicates nanoparticle aggregation.
-
Aliquots can also be taken for DLS analysis to monitor the increase in hydrodynamic diameter.
-
-
Quenching the Reaction:
-
Once the desired level of aggregation is achieved, add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
-
Purification:
-
The cross-linked AuNP assemblies can be purified from unreacted crosslinker by centrifugation. The pellet containing the cross-linked AuNPs is then resuspended in fresh buffer. The centrifugation speed and time will depend on the size of the aggregates and need to be determined empirically.
-
-
Characterization:
-
Characterize the size and morphology of the cross-linked AuNP assemblies using DLS and Transmission Electron Microscopy (TEM).
-
Confirm the change in the surface plasmon resonance peak using UV-Vis spectroscopy.
-
Visualizations of Workflows and Mechanisms
The following diagrams illustrate the key experimental workflows and the underlying chemical principles of using this compound for nanoparticle surface modification.
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Chemical reaction scheme for this compound.
Caption: Mechanism of immune evasion by PEGylation.
References
Optimal Reaction Conditions for Bis-PEG3-PFP Ester: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and optimal reaction conditions for the use of Bis-PEG3-PFP ester, a homobifunctional crosslinker, in bioconjugation. Designed for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of the critical parameters necessary to achieve efficient and specific conjugation of amine-containing molecules.
This compound is an amine-reactive crosslinker featuring two pentafluorophenyl (PFP) ester groups separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2] The PFP esters react with primary and secondary amines to form stable amide bonds.[3][4][5] A key advantage of PFP esters is their reduced susceptibility to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which often leads to more efficient conjugation reactions. The hydrophilic PEG linker enhances the water solubility of the resulting conjugate.
Core Principles of this compound Conjugation
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on one of the PFP ester groups, leading to the formation of a stable amide bond and the release of pentafluorophenol. Due to its homobifunctional nature, this compound can be used to crosslink two amine-containing molecules or to dimerize a single molecule.
Summary of Optimal Reaction Conditions
For successful and reproducible conjugations, careful optimization of reaction parameters is crucial. The following table summarizes the recommended conditions for reactions involving this compound.
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 (Optimal: 7.2 - 8.5) | A slightly basic pH ensures that primary amines are deprotonated and thus more reactive. Higher pH levels can increase the rate of PFP ester hydrolysis, a competing reaction. |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate/Bicarbonate, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester and must be avoided. |
| Solvent | Initial dissolution in a minimal amount of an organic solvent (e.g., DMSO, DMF) | This compound is not readily soluble in aqueous buffers. A stock solution should be prepared in an organic solvent and added to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (ideally <10%) to avoid denaturation of proteins. |
| Temperature | 4°C to 37°C | The optimal temperature depends on the stability of the biomolecule. Common conditions include room temperature (20-25°C) for 1-4 hours, 37°C for 30 minutes, or 4°C overnight for sensitive molecules. |
| Reaction Time | 30 minutes to overnight | Reaction time is inversely related to temperature. Progress can be monitored to determine the optimal duration. |
| Molar Ratio | 2:1 to 10:1 (PFP ester : Amine) | A molar excess of the PFP ester is generally recommended to drive the reaction to completion. The ideal ratio should be determined empirically for each specific application. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking
This protocol describes a general method for crosslinking two different proteins containing accessible primary amines.
Materials:
-
Protein 1 (in amine-free buffer)
-
Protein 2 (in amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Protein Solutions: Prepare solutions of Protein 1 and Protein 2 in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). PFP esters are moisture-sensitive, so it is crucial to equilibrate the vial to room temperature before opening to prevent condensation. Do not prepare stock solutions for storage as the PFP ester readily hydrolyzes.
-
Reaction Initiation: Add the desired molar excess of the this compound stock solution to the mixture of Protein 1 and Protein 2. It is recommended to add the crosslinker solution slowly while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
Quenching the Reaction: To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked product using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry to confirm successful conjugation.
Protocol 2: Two-Step Conjugation of a Small Molecule to a Protein
This protocol is suitable for conjugating an amine-containing small molecule to a protein. This two-step process can help to control the degree of labeling and minimize protein-protein crosslinking.
Materials:
-
Protein (in amine-free buffer)
-
Amine-containing small molecule
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Activation of the Small Molecule
-
Dissolve the amine-containing small molecule and a molar excess of this compound in anhydrous DMSO or DMF.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the PFP-activated small molecule.
Step 2: Conjugation to the Protein
-
Add the solution of the PFP-activated small molecule from Step 1 to the protein solution in the amine-free reaction buffer.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes.
-
Purify the protein-small molecule conjugate using a desalting column or dialysis to remove unreacted materials.
-
Characterize the conjugate to determine the degree of labeling.
Visualizing the Workflow and Reaction
To aid in the understanding of the experimental process and the underlying chemical reaction, the following diagrams have been generated.
Caption: Workflow for protein-protein crosslinking using this compound.
References
Preparing a Stock Solution of Bis-PEG3-PFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Bis-PEG3-PFP (pentafluorophenyl) ester, a homobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and proteomics. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous environments, while the PFP esters provide a more hydrolytically stable alternative to N-hydroxysuccinimide (NHS) esters for reacting with primary and secondary amines.[1][2][3][4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Bis-PEG3-PFP ester is crucial for its proper handling, storage, and application.
| Property | Value | Reference |
| Molecular Formula | C22H16F10O7 | [1] |
| Molecular Weight | 582.4 g/mol | |
| CAS Number | 1314378-13-6 | |
| Appearance | Solid or viscous liquid | |
| Purity | Typically ≥98% | |
| Storage | -20°C with desiccant |
Solubility and Recommended Solvents
This compound is a moisture-sensitive reagent. Due to the susceptibility of the PFP ester groups to hydrolysis, it is strongly recommended to prepare stock solutions immediately before use and to avoid long-term storage in solution. For ease of handling, a concentrated stock solution should be prepared in a dry (anhydrous) organic solvent.
| Solvent | Suitability | Notes |
| Dimethyl sulfoxide (DMSO) | Highly Recommended | Anhydrous DMSO is the preferred solvent for preparing high-concentration stock solutions (e.g., 250 mM). |
| Dimethylformamide (DMF) | Recommended | Anhydrous DMF is also a suitable solvent for dissolving PFP esters. |
| Dichloromethane (DCM) | Suitable | Can be used, particularly for reactions with small molecules that require anhydrous conditions. |
| Aqueous Buffers | Not Recommended for Stock | The PFP ester will hydrolyze in aqueous solutions. The reagent should be added to aqueous reaction buffers immediately after preparation in an organic solvent. |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Detailed Protocol for Preparing a 100 mM Stock Solution
This protocol provides a general method for preparing a 100 mM stock solution of this compound in anhydrous DMSO. The concentration can be adjusted based on experimental requirements.
Materials:
-
This compound (ensure it is stored at -20°C with desiccant)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
(Optional) Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents moisture from the air from condensing on the cold reagent upon opening, which can cause hydrolysis.
-
Weigh the Reagent: In a fume hood, carefully and quickly weigh the desired amount of this compound into a clean, dry microcentrifuge tube. For example, to prepare 100 µL of a 100 mM stock solution, weigh out 5.82 mg of the reagent.
-
Calculation: 582.4 g/mol * 0.1 mol/L * 0.0001 L = 0.005824 g = 5.82 mg
-
-
Add Solvent: Using a pipette with a fresh tip, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the reagent. For the example above, add 100 µL of anhydrous DMSO.
-
Dissolve the Reagent: Immediately cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Use and Storage:
-
Immediate Use: It is highly recommended to use the freshly prepared stock solution immediately for your conjugation reaction.
-
Short-Term Storage: If immediate use is not possible, cap the solution tightly, flush with an inert gas (e.g., argon or nitrogen) to displace air, and store at -20°C. Use within a short period and avoid multiple freeze-thaw cycles. Discard any unused reconstituted reagent if long-term storage is anticipated.
-
Application in Bioconjugation
The prepared this compound stock solution is now ready to be added to your reaction mixture. The PFP esters will react with primary and secondary amines (e.g., the ε-amine of lysine residues and the N-terminus of proteins) at a pH of 7-9 to form stable amide bonds.
General Reaction Scheme:
Caption: Reaction of this compound with amine-containing biomolecules.
Important Considerations:
-
Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7-9 for the conjugation reaction. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the PFP ester.
-
Molar Excess: A 10- to 50-fold molar excess of the crosslinker over the amine-containing molecule is a common starting point for optimization.
-
Quenching: The reaction can be stopped by adding a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl, pH 7.5-8.0.
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound stock solutions for a variety of bioconjugation applications.
References
Application Notes and Protocols for PFP Ester Conjugation Reactions
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is pivotal for a myriad of applications, from targeted drug delivery to the development of sensitive diagnostic assays. Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive reagents, offering enhanced stability and reactivity compared to traditional N-hydroxysuccinimide (NHS) esters.[1][2] This document provides detailed application notes and protocols for performing PFP ester conjugation reactions, with a focus on recommended buffer systems to optimize reaction efficiency and yield.
PFP esters react with primary and secondary amines to form stable amide bonds.[1] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines.[1] A key advantage of PFP esters is their greater resistance to hydrolysis in aqueous environments compared to NHS esters, which minimizes the consumption of the reagent by competing side reactions and allows for more consistent results.[3]
Choosing the Optimal Buffer
The selection of an appropriate buffer is critical for a successful PFP ester conjugation reaction. The buffer's composition and pH directly influence the reaction's speed, efficiency, and the stability of the PFP ester itself.
Recommended Buffers:
A variety of amine-free buffers are suitable for PFP ester conjugations. The ideal buffer should maintain the desired pH without participating in the reaction.
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a concentration of 0.1 M phosphate and 0.15 M sodium chloride.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer that is effective in the 6.8-8.2 pH range.
-
Borate Buffer: Useful for maintaining a more alkaline pH.
-
Carbonate/Bicarbonate Buffer: Another option for reactions requiring a pH in the alkaline range.
Buffers to Avoid:
It is imperative to avoid buffers containing primary or secondary amines, as these will compete with the target molecule for reaction with the PFP ester, significantly reducing the conjugation efficiency.
-
Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine.
-
Glycine: An amino acid with a primary amine.
If your biomolecule of interest is in a buffer containing amines, a buffer exchange step using dialysis or a desalting column is necessary prior to initiating the conjugation reaction.
Optimal Reaction pH
The pH of the reaction medium is a crucial parameter that must be carefully controlled. It represents a trade-off between maximizing the nucleophilicity of the target amine and minimizing the hydrolysis of the PFP ester.
-
Optimal Range: The generally recommended pH range for PFP ester conjugation to primary amines is between 7.0 and 9.0. A more refined optimal range is often cited as 7.2 to 8.5.
-
Effect of Lower pH: At a pH below 7, the concentration of the protonated, non-nucleophilic form of the primary amine increases, which slows down the reaction rate.
-
Effect of Higher pH: As the pH increases above 8.5, the rate of hydrolysis of the PFP ester accelerates, leading to the formation of an unreactive carboxylic acid and reducing the amount of active ester available for conjugation.
Quantitative Data Summary
The superior performance of PFP esters compared to other active esters, particularly NHS esters, is supported by quantitative data on their stability and reactivity.
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Reference(s) |
| Relative Hydrolytic Stability | More stable | Less stable | |
| Hydrolysis Half-life | Longer than NHS esters | Hours at pH ≤ 7, minutes at pH > 8 | |
| Aminolysis Rate Constant (k') | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene) | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene) | |
| Optimal Conjugation pH | 7.2 - 8.5 | 7.0 - 8.0 |
Experimental Protocols
Protocol 1: General Protein Conjugation with a PFP Ester
This protocol provides a general procedure for conjugating a PFP ester to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein solution in an appropriate amine-free buffer (e.g., 0.1 M PBS, pH 7.2).
-
PFP ester reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange to remove any interfering amine-containing species.
-
-
Prepare the PFP Ester Solution:
-
Equilibrate the PFP ester reagent to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.
-
-
Initiate the Conjugation Reaction:
-
Add a calculated molar excess of the PFP ester stock solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess of the ester over the protein is a common starting point. The optimal ratio should be determined empirically.
-
Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules. Some protocols suggest incubation at 37°C for 30 minutes.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer (e.g., Tris-HCl) to a final concentration of approximately 50 mM and incubate for 30 minutes. This will consume any unreacted PFP ester.
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Characterize the Conjugate:
-
Analyze the purified conjugate using methods such as SDS-PAGE to observe a shift in molecular weight, or mass spectrometry for a more precise determination of the conjugation ratio.
-
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol allows for the determination of the hydrolytic stability of a PFP ester in a specific buffer system.
Materials:
-
PFP ester reagent.
-
Anhydrous DMSO or DMF.
-
Buffer of interest (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.5).
-
Reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile phase: Acetonitrile and water, both containing 0.1% Trifluoroacetic acid (TFA).
Procedure:
-
Prepare a PFP Ester Stock Solution: Dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Initiate Hydrolysis: Dilute the PFP ester stock solution into the buffer of interest to a final concentration of 1 mM.
-
HPLC Analysis:
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the decrease in the peak area of the PFP ester and the corresponding increase in the peak area of the hydrolyzed carboxylic acid product.
-
-
Data Analysis: Calculate the half-life of the PFP ester in the tested buffer by plotting the peak area of the PFP ester against time.
Visualizations
Caption: Workflow for PFP ester conjugation to a biomolecule.
References
Application Notes and Protocols for Bis-PEG3-PFP Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters are highly reactive reagents used for the covalent modification of primary and secondary amines in biomolecules, forming stable amide bonds.[1][2][3] This makes them valuable tools in bioconjugation for applications such as protein labeling, immobilizing proteins on surfaces, and preparing antibody-drug conjugates.[4][5] PFP esters offer an advantage over N-hydroxysuccinimide (NHS) esters due to their increased stability against hydrolysis in aqueous solutions, which can lead to more efficient labeling reactions.
The Bis-PEG3-PFP ester is a homobifunctional crosslinker featuring two PFP ester reactive groups separated by a flexible, hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the conjugation of amine-containing molecules. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, mitigates the potential for aggregation, and can reduce the immunogenicity of the conjugate.
These application notes provide a detailed guide for utilizing this compound for labeling proteins and other biomolecules, with a focus on calculating the optimal molar excess to achieve desired labeling outcomes.
Principle of Reaction
The core of the labeling process is the reaction between the PFP ester and a primary amine, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The reaction is most efficient at a slightly basic pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.
Calculating Molar Excess
The molar excess of the this compound relative to the protein is a critical parameter that influences the degree of labeling (DOL). A higher molar excess will generally result in a higher DOL. However, excessive labeling can lead to protein aggregation, loss of biological activity, or non-specific modifications. Therefore, optimizing the molar excess is essential for each specific application.
A common starting point for optimization is a 10- to 50-fold molar excess of the PFP ester over the protein. However, the optimal ratio can vary significantly depending on several factors, including:
-
Protein concentration: More dilute protein solutions may require a greater molar excess of the reagent to achieve the same level of labeling.
-
Number of accessible amines: The number and accessibility of lysine residues and the N-terminus on the protein surface will affect the extent of labeling.
-
Reaction conditions: pH, temperature, and reaction time all play a role in the reaction efficiency.
The following table summarizes recommended starting molar excess ratios from various sources:
| Molar Excess Range (Reagent:Protein) | Common Starting Point | Key Considerations |
| 2:1 to 10:1 | 5:1 | For sensitive biomolecules or when a low degree of labeling is desired. |
| 10:1 to 50:1 | 20:1 | A general starting range for many protein labeling applications. |
| 10:1 to 100:1 | 50:1 | May be necessary for peptides or less reactive proteins. |
It is highly recommended to perform a series of trial experiments with varying molar excess ratios to determine the optimal conditions for your specific protein and desired DOL.
Experimental Protocols
Materials and Reagents
-
This compound (CAS Number: 1314378-13-6)
-
Protein of interest
-
Amine-free reaction buffer: 50–100 mM PBS, borate, carbonate/bicarbonate, or HEPES buffer, pH 7.2–8.5.
-
Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for preparing the PFP ester stock solution.
-
Quenching reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine to stop the reaction.
-
Purification system: Desalting column (e.g., Zeba™ spin desalting column) or dialysis cassette for removing excess reagent.
Protocol for Protein Labeling
This protocol provides a general guideline. Optimization may be required for your specific application.
1. Preparation of Protein Solution: a. Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-5 mg/mL. b. If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances and to ensure the protein is in the correct buffer.
2. Preparation of this compound Stock Solution: a. PFP esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not prepare stock solutions for long-term storage as the PFP ester readily hydrolyzes.
3. Conjugation Reaction: a. Slowly add the calculated volume of the this compound stock solution to the protein solution while gently mixing. b. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to avoid protein denaturation. c. Incubate the reaction mixture. The incubation time and temperature can be optimized. Common conditions include:
- 1–4 hours at room temperature (20–25°C).
- Overnight at 4°C for sensitive biomolecules.
- 30 minutes at room temperature or 2 hours at 4°C.
- Lowering the reaction temperature to 4°C can sometimes enhance selectivity for more reactive lysine residues.
4. Quenching the Reaction (Optional): a. To terminate the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any unreacted PFP ester.
5. Purification of the Conjugate: a. Remove excess, unreacted this compound and byproducts using a desalting column or dialysis. The choice of method will depend on the sample volume and the molecular weight of the protein.
6. Characterization of the Conjugate: a. Determine the degree of labeling (DOL) using methods such as UV-Vis spectrophotometry (if the label has a distinct absorbance) or mass spectrometry (MALDI-TOF or LC-MS) to confirm the mass shift upon conjugation. b. Further characterization can be performed using techniques like SDS-PAGE, which will show a shift in the molecular weight of the labeled protein, and HPLC for assessing purity.
Visualization of Workflows
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Pentafluorophenyl ester-functionalized phosphorylcholine polymers: preparation of linear, two-arm, and grafted polymer-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Quenching Unreacted Bis-PEG3-PFP Ester in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive chemical handles used extensively in bioconjugation, peptide synthesis, and drug development for the formation of stable amide bonds.[1][2] Specifically, homobifunctional crosslinkers like Bis-PEG3-PFP ester are valuable for conjugating and linking molecules containing primary or secondary amines.[3] While PFP esters offer greater stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, it is crucial to quench any unreacted PFP ester upon completion of the desired conjugation reaction.[1][4] This quenching step is essential to prevent unwanted side reactions with other amine-containing species in subsequent steps or downstream applications. This document provides a detailed protocol for effectively quenching unreacted this compound in solution.
The primary method for quenching unreacted PFP esters is the addition of a molar excess of a small molecule containing a primary amine, such as Tris or glycine. The primary amine of the quenching agent rapidly reacts with the remaining PFP ester to form a stable, inert amide, thus terminating the reaction.
Key Experimental Protocols
This section outlines the detailed methodology for quenching unreacted this compound.
Protocol 1: General Procedure for Quenching Unreacted this compound
This protocol describes a standard method for quenching a bioconjugation reaction involving this compound.
Materials:
-
Reaction mixture containing unreacted this compound
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine solution, pH 8.0
-
Reaction vessel
-
Magnetic stirrer or vortex mixer
Procedure:
-
Reaction Completion: Ensure the primary conjugation reaction has proceeded for the desired amount of time (e.g., 1-4 hours at room temperature or overnight at 4°C).
-
Prepare Quenching Buffer: Ensure the Quenching Buffer (1 M Tris-HCl, pH 8.0 or 1 M glycine, pH 8.0) is at room temperature.
-
Add Quenching Buffer: Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 20-50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Proceed to Purification: After quenching, the reaction mixture is ready for purification to remove the quenched PFP ester, pentafluorophenol byproduct, and excess quenching agent. Suitable purification methods include size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Monitoring the Quenching Reaction by HPLC
This protocol provides a method to monitor the disappearance of the this compound and confirm the completion of the quenching reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aliquots of the reaction mixture before and after quenching
-
HPLC system with a C18 column and a UV detector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Quenching solution for HPLC samples (e.g., mobile phase)
Procedure:
-
Sample Preparation (Time Point 0 - Before Quenching): Withdraw a small aliquot of the reaction mixture immediately before adding the quenching buffer. Immediately dilute the aliquot in the HPLC mobile phase to stop the reaction.
-
Sample Preparation (Time Point 1 - After Quenching): After the 30-minute quenching incubation, withdraw another small aliquot of the reaction mixture. Dilute this sample in the HPLC mobile phase.
-
HPLC Analysis:
-
Inject the "Before Quenching" sample onto the HPLC system.
-
Run a gradient from Mobile Phase A to Mobile Phase B to elute the components.
-
Monitor the chromatogram at an appropriate wavelength (e.g., 260 nm) to detect the PFP ester.
-
Inject the "After Quenching" sample and run the same HPLC method.
-
-
Data Analysis: Compare the chromatograms of the two samples. A successful quenching reaction will show a significant decrease or complete disappearance of the peak corresponding to the this compound in the "After Quenching" sample.
Data Presentation
The following table summarizes the recommended conditions for quenching unreacted this compound.
| Parameter | Recommended Condition | Reference |
| Quenching Agent | Tris-HCl or Glycine | |
| Quenching Agent Concentration | 1 M stock solution | |
| Final Quenching Agent Concentration | 20-50 mM | |
| pH of Quenching Buffer | 8.0 | |
| Incubation Time | 15-30 minutes | |
| Incubation Temperature | Room Temperature |
Visualizations
Diagram 1: Chemical Reaction of Quenching this compound
Caption: Quenching of this compound with a primary amine.
Diagram 2: Experimental Workflow for Quenching and Purification
Caption: Workflow for quenching and purifying the final conjugate.
References
Application Notes and Protocols for the Purification of Proteins Following Bis-PEG3-PFP Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life, reduce immunogenicity, and enhance its stability. Bis-PEG3-PFP ester is a homobifunctional crosslinker that facilitates the covalent attachment of PEG moieties to proteins, typically targeting primary amines on lysine residues and the N-terminus.
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and various reaction byproducts.[] A robust and efficient purification strategy is therefore critical to isolate the desired protein conjugate with high purity, which is a prerequisite for its use in therapeutic and research applications.
These application notes provide an overview of common chromatographic and filtration techniques for the purification of proteins after conjugation with this compound. Detailed protocols for the most effective methods are provided to guide researchers in developing a purification workflow tailored to their specific protein conjugate.
Purification Strategies Overview
The choice of purification method depends on several factors, including the physicochemical properties of the protein, the degree of PEGylation, the scale of the purification, and the desired final purity. The most common techniques employed for the purification of PEGylated proteins are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge.[][2]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on differences in their surface hydrophobicity.[]
-
Tangential Flow Filtration (TFF): A membrane-based technique for buffer exchange, concentration, and size-based separation.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key characteristics and performance of the different purification techniques for PEGylated proteins.
| Purification Technique | Principle of Separation | Key Advantages | Key Limitations | Typical Purity |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Efficient removal of unreacted PEG and small molecule impurities. Good for separating mono- from multi-PEGylated species in some cases. | Limited resolution for species with similar sizes. Not ideal for large-scale production due to sample volume limitations. | >95% |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | High resolution, capable of separating positional isomers and different degrees of PEGylation. Scalable for large-scale manufacturing. | PEG chains can shield protein charges, potentially reducing binding affinity. Requires optimization of buffer pH and salt gradient. | >98% |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Complementary to IEX and SEC. Can be effective for proteins where PEGylation significantly alters hydrophobicity. | Performance is highly dependent on the specific protein and PEG conjugate. Lower capacity compared to IEX. | Variable, typically >90% |
| Tangential Flow Filtration (TFF) | Molecular Weight Cut-off | Rapid buffer exchange and concentration. Can remove unreacted small molecules and some unreacted PEG. Scalable. | Not a high-resolution technique; primarily for buffer exchange and initial cleanup. | Dependent on subsequent purification steps |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol
This protocol is designed for the purification of a this compound conjugated protein to remove unreacted PEG and smaller byproducts.
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent)
-
Chromatography system (e.g., FPLC or HPLC)
-
Equilibration/Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
Conjugated protein mixture
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Equilibration/Running Buffer at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the conjugation reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution: Elute the column with the Equilibration/Running Buffer at a constant flow rate.
-
Fraction Collection: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the peaks. The PEGylated protein is expected to elute earlier than the unconjugated protein and unreacted PEG.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical SEC to determine the purity of the PEGylated protein.
-
Pooling: Pool the fractions containing the purified PEGylated protein.
Ion Exchange Chromatography (IEX) Protocol
This protocol describes the separation of a PEGylated protein from its unconjugated form and other variants based on charge differences. This example assumes cation exchange chromatography; for anion exchange, the buffer pH and gradient will be adjusted accordingly.
Materials:
-
Cation exchange column (e.g., SP Sepharose, Mono S, or equivalent)
-
Chromatography system
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0
-
Conjugated protein mixture, buffer-exchanged into Binding Buffer
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer until the conductivity and pH are stable.
-
Sample Preparation: Ensure the conjugated protein mixture is in the Binding Buffer. This can be achieved by dialysis or using a desalting column. Filter the sample through a 0.22 µm syringe filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the unconjugated protein due to charge shielding by the PEG chains.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE, analytical IEX, and/or mass spectrometry to identify the fractions containing the desired PEGylated species.
-
Pooling: Pool the pure fractions.
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol is for the purification of a PEGylated protein based on its hydrophobicity. The specific salt and elution conditions will need to be optimized for each protein.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose, or equivalent)
-
Chromatography system
-
Binding Buffer (Buffer A): High salt buffer, e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Elution Buffer (Buffer B): Low salt buffer, e.g., 20 mM sodium phosphate, pH 7.0
-
Conjugated protein mixture
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer.
-
Sample Preparation: Add salt to the conjugation reaction mixture to match the salt concentration of the Binding Buffer. Filter the sample through a 0.22 µm syringe filter.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins with a decreasing salt gradient (e.g., 100-0% Buffer A over 20 column volumes). The PEGylated protein may elute at a different salt concentration than the native protein, depending on how PEGylation alters the protein's overall hydrophobicity.
-
Fraction Collection: Collect fractions throughout the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and reversed-phase HPLC to determine the purity.
-
Pooling: Pool the fractions containing the purified conjugate.
Visualizations
Caption: General workflow for protein purification after conjugation.
References
Application Notes and Protocols for Cell Surface Labeling Using Bis-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG3-PFP ester is a homobifunctional crosslinking agent highly effective for the labeling and analysis of cell surface proteins. This reagent features two pentafluorophenyl (PFP) ester groups, which are highly reactive towards primary amines, such as the lysine residues found abundantly on the extracellular domains of proteins. The PFP esters offer superior resistance to hydrolysis in aqueous environments compared to more traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[1] The molecule is bridged by a hydrophilic polyethylene glycol (PEG3) spacer, which enhances its solubility in aqueous buffers and helps to minimize aggregation of crosslinked proteins. Due to its structure, this compound is membrane-impermeable, ensuring that labeling is restricted to the cell surface, making it an ideal tool for studying protein-protein interactions, receptor organization, and the composition of the cell surface proteome.[2]
Principle of Reaction
The PFP ester groups of this compound react with the primary amine groups on proteins at a physiological to slightly alkaline pH (typically 7-9) to form stable, covalent amide bonds.[2] This reaction is efficient and specific for primary amines, allowing for the covalent linkage of proteins that are in close proximity on the cell surface.
Applications
-
Analysis of Protein-Protein Interactions: By crosslinking neighboring proteins on the cell surface, this compound allows for the identification of interaction partners and the characterization of protein complexes in their native environment.
-
Receptor Dimerization and Oligomerization Studies: This crosslinker can be used to study the dimerization or oligomerization of cell surface receptors upon ligand binding or other stimuli.
-
Cell Surface Proteome Profiling: In combination with proteomic techniques such as mass spectrometry, this compound can be used to identify the complement of proteins present on the cell surface under different physiological or pathological conditions.
-
Drug Target Discovery: By comparing the cell surface proteomes of treated versus untreated cells, researchers can identify potential drug targets and understand the mechanism of action of therapeutic agents.
Data Presentation
The following tables provide representative data from typical cell surface labeling experiments using this compound. The actual results may vary depending on the cell type, experimental conditions, and the specific proteins of interest.
Table 1: Optimization of this compound Concentration for Cell Surface Labeling
| This compound Concentration (mM) | Incubation Time (min) | Cell Viability (%) | Relative Labeling Efficiency (Arbitrary Units) |
| 0.5 | 30 | >95 | + |
| 1.0 | 30 | >95 | ++ |
| 2.5 | 30 | >90 | +++ |
| 5.0 | 30 | ~85 | ++++ |
-
Cell Viability: Assessed by Trypan Blue exclusion assay immediately after labeling and quenching.
-
Relative Labeling Efficiency: Determined by Western blot analysis of a known abundant cell surface protein, observing the appearance of higher molecular weight crosslinked species.
Table 2: Time-Course of Cell Surface Labeling with 2.5 mM this compound
| Incubation Time (min) | Cell Viability (%) | Relative Labeling Efficiency (Arbitrary Units) |
| 15 | >95 | ++ |
| 30 | >90 | +++ |
| 60 | ~85 | ++++ |
| 120 | <80 | ++++ |
Table 3: Comparison of PFP Ester and NHS Ester for Cell Surface Labeling
| Crosslinker (2.5 mM, 30 min) | Cell Viability (%) | Relative Labeling Efficiency (Arbitrary Units) | Background (Intracellular Labeling) |
| This compound | >90 | +++ | Low |
| BS3 (NHS Ester) | ~85 | ++ | Moderate |
-
Background (Intracellular Labeling): Assessed by Western blot for a known abundant cytosolic protein (e.g., GAPDH) in the labeled cell lysate.
Experimental Protocols
Protocol 1: Cell Surface Protein Crosslinking of Suspension Cells
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell culture of interest in suspension
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS, pH 8.0, to remove any amine-containing components from the culture medium.
-
Resuspend the cell pellet in ice-cold PBS, pH 8.0, to a final concentration of approximately 25 x 10^6 cells/mL.[2]
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 250 mM stock solution of this compound in anhydrous DMSO.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[2] For initial experiments, a concentration of 2.5 mM is recommended.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing. To minimize internalization of the crosslinker, the incubation can be performed at 4°C or on ice.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing to quench any unreacted PFP ester.
-
-
Downstream Processing:
-
Pellet the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS, pH 7.4.
-
The crosslinked cells are now ready for downstream applications such as cell lysis followed by immunoprecipitation, SDS-PAGE, and Western blotting, or proteomic analysis.
-
Protocol 2: Cell Surface Protein Crosslinking of Adherent Cells
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Adherent cells cultured in appropriate plates or dishes
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells three times with ice-cold PBS, pH 8.0.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 250 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in ice-cold PBS, pH 8.0, to the desired final concentration (e.g., 1-5 mM).
-
-
Crosslinking Reaction:
-
Add the diluted crosslinker solution to the cells, ensuring the entire surface of the cell monolayer is covered.
-
Incubate for 30 minutes at room temperature. For temperature-sensitive experiments, the plate can be placed on ice.
-
-
Quenching:
-
Aspirate the crosslinker solution.
-
Add the Quenching Buffer (20-50 mM in PBS) to the cells and incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
Aspirate the quenching buffer and wash the cells twice with ice-cold PBS, pH 7.4.
-
Cells can now be lysed directly in the plate for subsequent analysis.
-
Protocol 3: Cell Viability Assay (Trypan Blue Exclusion)
Materials:
-
Crosslinked and quenched cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
After the final PBS wash in the crosslinking protocol, resuspend the cells in an appropriate volume of PBS.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Simplified EGFR signaling pathway initiated by ligand binding.
References
Application Notes: Protocol for Conjugating Bis-PEG3-PFP Ester to Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as peptides, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to enhanced solubility, a longer circulatory half-life by reducing renal clearance, and decreased immunogenicity by masking epitopes.[1]
This document provides a detailed protocol for the conjugation of Bis-PEG3-PFP ester to peptides. This compound is a homobifunctional crosslinker containing two pentafluorophenyl (PFP) ester reactive groups at each end of a hydrophilic 3-unit PEG spacer.[2][3] PFP esters are highly efficient amine-reactive reagents that form stable amide bonds with primary and secondary amines, such as the N-terminal α-amine and the ε-amine of lysine residues in peptides.[4][5] Notably, PFP esters exhibit greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions in aqueous buffers.
The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate. This protocol will detail the materials, reaction conditions, purification, and characterization methods for the successful conjugation of this compound to a target peptide.
Principle of the Reaction
The conjugation chemistry is based on the reaction between the amine-reactive PFP ester groups of the this compound and the primary or secondary amine groups on the peptide. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated amine group on the peptide attacks the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol (PFP) as a byproduct. To ensure the availability of unprotonated amine groups, the reaction is typically carried out at a pH between 7.2 and 8.5.
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of this compound to a peptide.
Materials and Equipment
Reagents:
-
Peptide with at least one primary amine group (e.g., N-terminus or lysine residue)
-
This compound
-
Reaction Buffer: Amine-free buffer, such as 50–100 mM phosphate-buffered saline (PBS), borate buffer, or HEPES buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.
-
Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Reagents for analytical techniques (e.g., HPLC solvents, mass spectrometry matrix)
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS or MALDI-TOF)
-
Purification apparatus (e.g., dialysis cassettes, size-exclusion chromatography columns)
Pre-Conjugation Preparations
-
Peptide Solution Preparation:
-
Dissolve the peptide in the chosen reaction buffer to a final concentration of 0.5–5 mg/mL.
-
If the peptide has poor aqueous solubility, an organic co-solvent such as DMSO or DMF (up to 10%) can be added to the buffer to improve solubility.
-
Ensure the peptide is completely dissolved before proceeding.
-
-
This compound Solution Preparation:
-
This compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution, for example, at a concentration of 10–100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.
-
Conjugation Reaction
-
Initiate the Reaction:
-
Slowly add the freshly prepared this compound stock solution to the stirring peptide solution.
-
The molar ratio of this compound to the peptide's amine groups should be optimized. A starting point is a molar excess of the PFP ester, ranging from 2:1 to 10:1 (ester:amine).
-
-
Incubation:
-
Allow the reaction to proceed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight. The optimal time and temperature may vary depending on the specific peptide.
-
-
Reaction Monitoring (Optional but Recommended):
-
The progress of the conjugation can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, LC-MS, or MALDI-TOF to observe the formation of the PEGylated peptide and the disappearance of the unconjugated peptide.
-
-
Quenching the Reaction (Optional):
-
If there is a significant excess of unreacted this compound, the reaction can be quenched by adding a quenching reagent like Tris buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature. This will consume any remaining active PFP esters.
-
Purification of the Conjugated Peptide
The PEGylated peptide must be purified from unreacted peptide, excess this compound, and reaction byproducts. The choice of purification method will depend on the properties of the peptide and the conjugate.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is an effective method for separating the larger PEGylated peptide from the smaller unconjugated peptide and excess reagent. Columns such as Sephadex G-25 can be used.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides high-resolution separation based on hydrophobicity and is widely used for peptide purification.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. PEGylation can alter the surface charge of a peptide, allowing for separation of conjugated and unconjugated species.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful polishing step.
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecules like excess reagent and byproducts, especially for larger peptides.
Characterization of the Conjugated Peptide
-
Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the successful conjugation and determine the molecular weight of the PEGylated peptide. The mass should increase by the molecular weight of the Bis-PEG3-PFP linker for each peptide it crosslinks or by the mass of the hydrolyzed linker for a single peptide conjugation.
-
HPLC Analysis: Assess the purity of the final product.
Data Presentation
The efficiency of the conjugation reaction can be optimized by varying parameters such as the molar ratio of reactants, pH, and reaction time. The results of such an optimization study can be summarized as follows:
| Molar Ratio (Ester:Peptide) | Reaction pH | Reaction Time (hours) | Conjugation Efficiency (%) | Purity after Purification (%) |
| 2:1 | 7.5 | 2 | 45 | >95 |
| 5:1 | 7.5 | 2 | 70 | >95 |
| 10:1 | 7.5 | 2 | 85 | >95 |
| 5:1 | 8.0 | 2 | 78 | >95 |
| 5:1 | 8.5 | 2 | 82 | >95 |
| 5:1 | 7.5 | 4 | 75 | >95 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific peptide and reaction conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for conjugating this compound to peptides.
Reaction Scheme
Caption: Reaction of peptide amine with this compound.
References
- 1. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, 1314378-13-6 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
troubleshooting low yield in Bis-PEG3-PFP ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with Bis-PEG3-PFP ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is it used for?
A this compound is a homobifunctional crosslinker.[1] It contains two pentafluorophenyl (PFP) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[1][2] These PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[3][4] This reagent is typically used to covalently link two amine-containing molecules or to crosslink proteins. The PEG linker enhances the water solubility of the resulting conjugate.
Q2: What are the advantages of using a PFP ester over a more common NHS ester?
PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. They are less susceptible to spontaneous hydrolysis, which is a major competing side reaction in bioconjugation. This increased stability can lead to more efficient and reliable conjugation reactions, ultimately resulting in higher yields.
Q3: How should I store and handle this compound?
Bis-PEG3-PFP esters are moisture-sensitive. For long-term stability, they must be stored at -20°C in a tightly sealed container with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is strongly recommended to prepare solutions of the PFP ester immediately before use and not to prepare stock solutions for storage, as the ester group will degrade over time.
Q4: What solvents should be used to dissolve this compound?
The this compound reagent is not readily soluble in aqueous buffers and should first be dissolved in a minimal amount of a dry (anhydrous), polar aprotic organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). This solution can then be added to the aqueous reaction mixture. The final concentration of the organic solvent should generally be kept below 10% to avoid denaturing proteins.
Troubleshooting Guide: Low Reaction Yield
This guide addresses common causes of low yield in a question-and-answer format.
Q5: My reaction yield is very low or I'm getting no product. What are the most likely causes?
Low or no product formation is typically due to one of three main issues: hydrolysis of the PFP ester, suboptimal reaction conditions, or issues with the starting materials.
-
PFP Ester Hydrolysis: The primary competing reaction is the hydrolysis of the PFP ester, which renders it inactive. This is accelerated by moisture and high pH.
-
Suboptimal Reaction Conditions: The reaction is highly dependent on pH. The presence of competing primary amines in your buffer will also significantly reduce yield.
-
Inactive Reagents: The this compound may have degraded due to improper storage. Your amine-containing molecule may also be at a lower concentration than expected or contain impurities.
The following diagram outlines a logical workflow for troubleshooting these issues.
Caption: A stepwise workflow for troubleshooting low conjugation yield.
Q6: How does pH affect the reaction, and what is the optimal range?
The reaction between a PFP ester and a primary amine is highly pH-dependent. The amine must be deprotonated (not in its ammonium salt form, R-NH3+) to be nucleophilic and reactive. However, the competing hydrolysis reaction of the PFP ester also accelerates at higher pH. Therefore, a compromise is necessary.
-
Optimal pH: The generally accepted optimal pH range is 7.2 to 8.5.
-
Below pH 7.2: The concentration of reactive, deprotonated amine is lower, slowing the desired reaction.
-
Above pH 8.5: The rate of PFP ester hydrolysis increases significantly, reducing the amount of reagent available for conjugation.
| pH Range | Effect on Amine Reactivity | Effect on PFP Ester Hydrolysis | Recommended Use |
| < 7.0 | Low (amine is protonated) | Slow | Not Recommended |
| 7.2 - 8.5 | Good (amine is deprotonated) | Moderate | Optimal Range |
| > 8.5 | High | Fast | Not Recommended |
| Caption: Impact of pH on Reaction Components. |
Q7: My buffer system contains Tris. Is this a problem?
Yes, this is a significant problem. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester. This will drastically reduce the yield of your desired conjugate.
Recommended Amine-Free Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
If your protein or molecule of interest is in an amine-containing buffer, you must perform a buffer exchange via dialysis or a desalting column before starting the conjugation reaction.
Q8: I suspect my PFP ester has gone bad. How can I be sure?
Improper storage or handling, particularly exposure to moisture, is the most common reason for reagent degradation.
-
Storage: Always store at -20°C with a desiccant.
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for dissolution.
-
Solution Stability: Do not store the reagent in solution; weigh out and dissolve only the amount needed for immediate use.
If you suspect the reagent is inactive, the best course of action is to use a fresh, unopened vial of the this compound.
The diagram below illustrates the competition between the desired amidation reaction and the undesired hydrolysis pathway.
Caption: The desired amidation reaction competes with hydrolysis.
Experimental Protocols
General Protocol for Protein-Protein Conjugation using this compound
This protocol provides a general starting point. Optimal conditions, particularly the molar ratio of PFP ester to protein, may need to be determined empirically.
1. Materials Required:
-
Protein A (in amine-free buffer)
-
Protein B (in amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting columns for buffer exchange and purification.
2. Buffer Exchange:
-
If either protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentrations to 1-10 mg/mL.
3. Prepare PFP Ester Solution:
-
Bring the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF. For example, dissolve 1 mg in 50-75 µL of solvent. Do not store this solution.
4. Reaction Setup:
-
The optimal molar ratio of this compound to total protein amines must be optimized. A starting point is a 5- to 15-fold molar excess of PFP ester over the protein with the lower number of available amines.
-
Slowly add the calculated volume of the PFP ester solution to the protein mixture while gently stirring or vortexing.
5. Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Typical incubation times are between 30 minutes and 2 hours. Reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.
6. Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted PFP ester.
-
Incubate for an additional 15-30 minutes at room temperature.
7. Purification:
-
Remove excess crosslinker and unreacted proteins using a desalting column (size-exclusion chromatography) or dialysis.
| Parameter | Recommended Range | Rationale / Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. |
| Buffer | PBS, HEPES, Borate | Must be free of primary amines. |
| PFP Ester:Amine Molar Ratio | 2:1 to 10:1 | Higher ratios can improve efficiency but may increase non-specific modification. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Reaction Time | 30 min - 4 hours (RT) or Overnight (4°C) | Dependent on reactivity of the specific amine. |
| Organic Solvent | < 10% (DMSO or DMF) | Required to dissolve the PFP ester; high concentrations can denature proteins. |
| Caption: Summary of Recommended Reaction Conditions. |
References
how to prevent hydrolysis of Bis-PEG3-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the use of Bis-PEG3-PFP ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
Bis-PEG3-PFP (pentafluorophenyl) ester is a homobifunctional crosslinker. It features two PFP ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[1][2] This makes the reagent ideal for crosslinking proteins and peptides, preparing antibody-drug conjugates (ADCs), and modifying surfaces of nanoparticles and cells.[2][3] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[4]
Q2: How does the stability of this compound compare to NHS esters?
PFP esters are generally less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions. This increased stability is a key advantage, especially when working with valuable biomolecules or in dilute reaction conditions.
Q3: How should I store this compound?
This compound is moisture-sensitive. For long-term stability, it is crucial to store the reagent at -20°C in a tightly sealed container with a desiccant.
Q4: Can I prepare a stock solution of this compound?
It is strongly recommended to prepare solutions of this compound immediately before use. Due to its susceptibility to hydrolysis, preparing stock solutions for storage is not advised as the ester will degrade over time, leading to a loss of reactivity. If a stock solution must be made, it should be prepared in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) and stored under an inert gas atmosphere at -20°C for a very short period.
Q5: What is the optimal pH for conjugation reactions with this compound?
For reactions with primary amines, a pH range of 7.2 to 9.0 is generally optimal. Within this range, the targeted amine groups are sufficiently deprotonated and nucleophilic. Higher pH values will accelerate the competing hydrolysis reaction.
Q6: What buffers are compatible with this compound?
It is essential to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and carbonate/bicarbonate buffers.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Hydrolyzed Reagent: The this compound has been exposed to moisture during storage or handling. | Always store the reagent at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the reagent solution immediately before the experiment. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer at a pH between 7.2 and 8.5. | |
| Suboptimal pH: The reaction pH is too low, resulting in protonated (less reactive) amine groups on the target molecule. | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Inactive Biomolecule: The amine groups on the target biomolecule are not accessible or have been compromised. | Verify the integrity and concentration of your biomolecule. Consider performing a control reaction with a molecule known to have reactive amines. | |
| Inconsistent Results | Reagent Degradation: Inconsistent handling or storage of the this compound. | Adhere strictly to storage and handling protocols. Use fresh, high-quality anhydrous solvents for dissolution. |
| Variable Reaction Conditions: Fluctuations in temperature, pH, or reaction time. | Standardize all reaction parameters, including temperature, pH, incubation time, and reagent concentrations. | |
| Precipitation During Reaction | Poor Solubility: The conjugate may have lower solubility than the starting materials. The PFP ester itself can be hydrophobic. | Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept low (e.g., <10%). |
Quantitative Data on Active Ester Stability
Table 1: Comparative Stability of a PFP Ester in Aqueous Acetonitrile
| Active Ester | Solvent System | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours |
This data is for a generic PFP ester and serves as a reference for its high stability.
Table 2: Effect of pH on the Half-life of a Porphyrin-NHS Ester at Room Temperature
| pH | Half-life (t½) in minutes |
| 8.0 | 210 |
| 8.5 | 180 |
| 9.0 | 125 |
This data for an NHS ester illustrates the general trend of decreasing stability (shorter half-life) with increasing pH, a trend that PFP esters also follow, albeit with significantly longer half-lives.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Protein Solution: Dissolve the proteins to be crosslinked in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Incubation times may require optimization.
-
Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol can be used to assess the stability of this compound in your specific buffer system.
-
Reagent and Buffer Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Prepare the aqueous buffer of interest (e.g., 100 mM sodium phosphate, pH 8.0).
-
Initiate Hydrolysis: Dilute the this compound stock solution into the aqueous buffer to a final concentration of 1 mM.
-
Time Points: Immediately inject a sample (t=0) into an HPLC system. Take samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
HPLC Analysis: Use a C18 reverse-phase column with a suitable gradient of acetonitrile and water (with 0.1% TFA). Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed diacid peak at an appropriate UV wavelength (e.g., 260 nm).
-
Data Analysis: Calculate the half-life (t½) of the ester by plotting the peak area of the intact ester against time.
Visualizations
References
Technical Support Center: Optimizing Bis-PEG3-PFP Ester Conjugation Efficiency
Welcome to the technical support center for Bis-PEG3-PFP ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a PFP ester over an NHS ester for amine conjugation?
Pentafluorophenyl (PFP) esters offer several advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability in aqueous solutions.[1][2] PFP esters are less susceptible to spontaneous hydrolysis, which is a major competing reaction in aqueous buffers.[3][4][5] This increased stability can lead to more efficient and consistent conjugation reactions. While both react with primary amines to form stable amide bonds, the higher stability of PFP esters provides a wider window for the conjugation reaction to occur.
Q2: What is the optimal pH for this compound conjugation?
The optimal pH for PFP ester conjugation to primary amines is typically in the range of 7.2 to 8.5. At a lower pH, the primary amine groups on the target molecule are protonated, which reduces their nucleophilicity and slows down the reaction rate. Conversely, at a higher pH, the rate of hydrolysis of the PFP ester increases, which can significantly reduce the conjugation efficiency. A starting pH of 8.3-8.5 is often recommended for initial experiments.
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use amine-free buffers for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester, leading to significantly lower yields. Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers.
Q4: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
This compound is often hydrophobic and may have limited solubility in aqueous buffers. It is recommended to first dissolve the PFP ester in a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This stock solution can then be added to your protein solution in the reaction buffer. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.
Q5: How can I stop the conjugation reaction?
The conjugation reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine. These primary amines will react with any remaining unreacted PFP esters, effectively stopping the conjugation process. A final concentration of 20-50mM of the quenching buffer is typically sufficient.
Troubleshooting Guide
Problem 1: Low or no conjugation yield.
This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot low conjugation efficiency.
| Potential Cause | Recommended Solution | Rationale |
| Hydrolysis of PFP Ester | Store the this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare the PFP ester stock solution in anhydrous DMSO or DMF immediately before use and do not store it in solution. | PFP esters are moisture-sensitive and can hydrolyze, rendering them inactive. |
| Suboptimal pH | Ensure the reaction pH is within the optimal range of 7.2-8.5. Verify the pH of your buffer immediately before starting the reaction. | The reactivity of the primary amine is pH-dependent. |
| Presence of Competing Amines | Use amine-free buffers such as PBS, Borate, or HEPES. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before the conjugation reaction. | Buffers with primary amines will compete with your target molecule for the PFP ester. |
| Low Reagent Concentration | Increase the concentration of your protein and/or the this compound. A typical starting protein concentration is 1-10 mg/mL. A molar excess of the PFP ester (e.g., 5-20 fold) is often used. | Higher concentrations can favor the desired aminolysis reaction over the competing hydrolysis reaction. |
| Steric Hindrance | If the primary amines on your target molecule are not easily accessible, consider using a longer PEG linker if your application allows. | The reactive sites on the protein may be sterically hindered, preventing efficient conjugation. |
| Inactive Reagent | If possible, test the reactivity of a small amount of the PFP ester with a simple primary amine-containing molecule. | Improper storage or handling can lead to the degradation of the PFP ester. |
Problem 2: Protein aggregation or precipitation during conjugation.
| Potential Cause | Recommended Solution | Rationale |
| High Degree of Labeling | Optimize the molar ratio of the this compound to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. | Excessive modification of the protein surface can alter its properties and lead to aggregation. |
| Poor Solubility of the Conjugate | The addition of a small amount of an organic co-solvent (e.g., DMSO or DMF, up to 10%) to the reaction buffer may help improve solubility. | The hydrophobicity of the PFP ester or the resulting conjugate can lead to solubility issues. |
| Suboptimal Buffer Conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. | The conjugation process can sometimes destabilize the protein, leading to aggregation. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. Optimization may be required for your specific application.
Materials:
-
Protein with primary amines (e.g., antibody)
-
This compound
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange your protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
A typical starting point is a 5- to 20-fold molar excess of the PFP ester to the protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. For some reactions, incubation at 37°C for 30 minutes can be effective.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate storage buffer.
-
-
Characterization:
-
Analyze the conjugate to determine the degree of labeling and confirm successful conjugation using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical reaction of this compound with a primary amine.
Caption: Troubleshooting logic for low conjugation yield.
References
common problems with PFP ester crosslinking and solutions
Welcome to the technical support center for pentafluorophenyl (PFP) ester crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to PFP ester chemistry.
Troubleshooting Guide
This guide addresses common problems encountered during PFP ester crosslinking experiments, offering potential causes and solutions to help you optimize your results.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. PFP Ester Hydrolysis: The PFP ester has degraded due to moisture. PFP esters are moisture-sensitive and can hydrolyze to the non-reactive carboxylic acid.[1][2][3] | a. Proper Storage and Handling: Store PFP esters at -20°C with a desiccant.[1][2] Equilibrate the vial to room temperature before opening to prevent condensation. b. Fresh Reagent Preparation: Prepare PFP ester stock solutions in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Do not store PFP esters in solution. |
| 2. Suboptimal Reaction pH: The pH of the reaction buffer is too low for efficient amine reactivity or too high, leading to rapid hydrolysis. The optimal pH for PFP ester reactions with primary amines is between 7.2 and 8.5. | a. Buffer Selection: Use an amine-free buffer such as PBS (pH 7.2-7.4), HEPES, or bicarbonate/carbonate buffer (pH 8.0-9.0). b. pH Optimization: While the optimal range is pH 7.2-8.5, empirical testing within this range may be necessary for your specific application. | |
| 3. Inappropriate Buffer Composition: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the PFP ester. | a. Buffer Exchange: If your protein is in an amine-containing buffer, perform a buffer exchange into an amine-free buffer like PBS before starting the conjugation. | |
| 4. Insufficient Molar Excess of PFP Ester: The ratio of PFP ester to the target molecule is too low. | a. Optimize Stoichiometry: A typical starting point is a 5- to 15-fold molar excess of the PFP ester to the protein. For dilute protein solutions, a higher molar excess (e.g., 20- to 80-fold) may be required. | |
| Precipitation of Conjugate | 1. Over-crosslinking: Excessive modification of the protein can lead to aggregation and precipitation. | a. Reduce Crosslinker Concentration: Perform a titration to find the optimal molar excess of the PFP ester that does not cause precipitation. |
| 2. Change in Protein pI: Neutralization of positive charges on lysine residues can alter the protein's isoelectric point (pI), leading to reduced solubility if the new pI is close to the buffer pH. | a. Adjust Buffer pH: Conjugate at a different pH to avoid being near the pI of the modified protein. | |
| 3. Hydrophobicity of the Crosslinker: Some PFP esters can be hydrophobic, which may reduce the solubility of the resulting conjugate. | a. Use a Hydrophilic Crosslinker: Employ a PFP ester with a hydrophilic spacer, such as polyethylene glycol (PEG), to improve the solubility of the conjugate. | |
| Inconsistent Results | 1. Degraded PFP Ester: Improper storage has led to the degradation of the PFP ester. | a. Quality Control: Always store PFP esters at -20°C with a desiccant. It is good practice to test a new batch with a small-scale control reaction. |
| 2. Inconsistent Reagent Preparation: Variation in the preparation of the PFP ester stock solution. | a. Standardized Protocol: Ensure the PFP ester is dissolved in anhydrous solvent immediately before each use. | |
| Side Reactions | 1. Reaction with Other Nucleophiles: Besides the target primary amines, PFP esters can react with other nucleophilic groups in the protein. | a. Optimize Reaction Conditions: Use the lowest effective pH and the shortest possible reaction time to enhance specificity for primary amines. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of PFP esters over N-hydroxysuccinimide (NHS) esters?
PFP esters offer two primary advantages over NHS esters:
-
Greater Resistance to Hydrolysis: PFP esters are significantly more stable in aqueous solutions than NHS esters, which are highly susceptible to hydrolysis. This increased stability of PFP esters leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.
-
Faster Reaction Kinetics: PFP esters generally exhibit faster reaction kinetics with primary amines (aminolysis) compared to NHS esters. This allows for shorter reaction times and potentially higher conjugation efficiencies.
Q2: How should I store my PFP ester reagents?
PFP esters are moisture-sensitive. For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.
Q3: Can I prepare a stock solution of my PFP ester for later use?
It is strongly recommended to prepare PFP ester solutions immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.
Q4: What is the optimal pH for PFP ester crosslinking reactions?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. In this range, the amine groups are sufficiently deprotonated and nucleophilic for an efficient reaction. Higher pH values can significantly increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.
Q5: My PFP ester is not readily soluble in my aqueous reaction buffer. What should I do?
PFP esters are often dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of most proteins. If solubility remains an issue, using a PFP ester with a hydrophilic PEG spacer can improve water solubility.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein containing accessible primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)
-
PFP ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
Prepare the PFP Ester Solution: Equilibrate the PFP ester vial to room temperature before opening. Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Conjugation Reaction: Add a defined molar excess (e.g., 5- to 20-fold) of the PFP ester solution to the protein solution.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes to stop the reaction.
-
Purify the Conjugate: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Comparative Analysis of Hydrolysis Rates of Active Esters via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters in an aqueous buffer.
Materials:
-
PFP ester and NHS ester of the same molecule
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate buffer, pH 8.5)
-
Reverse-phase HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water with 0.1% TFA
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Dilute each stock solution into the reaction buffer to a final concentration of 1 mM.
-
HPLC Analysis:
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area by UV absorbance at an appropriate wavelength.
-
-
Data Analysis: Calculate the half-life of each ester by plotting the natural logarithm of the active ester concentration against time.
Visualizations
Caption: A typical experimental workflow for PFP ester conjugation.
Caption: A decision tree for troubleshooting low yield in PFP ester crosslinking.
References
Technical Support Center: Managing Aggregation in Bis-PEG3-PFP Ester Conjugation
Welcome to the technical support center for Bis-PEG3-PFP ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and preventing aggregation during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
This compound is a homobifunctional crosslinker used for covalently linking molecules containing primary or secondary amines.[1] It features two amine-reactive pentafluorophenyl (PFP) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[2] The key advantages of using a PFP ester over the more common N-hydroxysuccinimide (NHS) esters are its greater resistance to hydrolysis in aqueous solutions, which leads to more efficient and reproducible conjugation reactions.[3][4] The PEG3 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation.[1]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during conjugation can be triggered by several factors:
-
Suboptimal Reaction pH: The optimal pH for PFP ester reactions with amines is typically between 7.2 and 8.5. A pH outside of this range can either slow down the reaction or increase the rate of PFP ester hydrolysis, both of which can contribute to aggregation. Furthermore, if the reaction pH is close to the isoelectric point (pI) of the protein, its solubility will be at its lowest, increasing the likelihood of aggregation.
-
High Protein Concentration: While the effect can be complex, higher protein concentrations often lead to an increased rate of aggregation, as it is typically a second-order or higher-order process.
-
Inadequate Buffer Composition: The absence of stabilizing excipients in the reaction buffer can lead to protein instability and aggregation.
-
Elevated Temperature: Higher reaction temperatures can accelerate both the conjugation reaction and the processes of protein unfolding and aggregation.
-
Hydrophobicity: Although the PEG spacer in this compound enhances hydrophilicity, the PFP ester itself can be hydrophobic. Localized high concentrations of the crosslinker can lead to aggregation.
-
Over-labeling: The addition of too many crosslinker molecules can alter the surface charge and pI of the protein, reducing its solubility.
Q3: How can I detect and quantify aggregation in my sample?
Aggregation can be detected and quantified using several methods:
-
Visual Inspection: Severe aggregation may be visible as turbidity or precipitate in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of large aggregates.
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and larger aggregates. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution, providing information on the presence and size of aggregates.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues encountered during this compound conjugation.
Problem 1: Visible precipitation or turbidity observed during the reaction.
This indicates significant and rapid aggregation. The following troubleshooting workflow can help identify and resolve the issue.
Problem 2: High molecular weight (HMW) aggregates detected by SEC post-purification.
This suggests that while gross precipitation did not occur, smaller, soluble aggregates have formed.
| Potential Cause | Recommended Solution |
| Suboptimal Protein-to-Linker Ratio | Titrate the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 5:1) and gradually increase it. Analyze the results by SEC to find the optimal ratio that provides sufficient conjugation with minimal aggregation. |
| Reaction Time | Reduce the reaction time. While longer incubation can increase conjugation efficiency, it also provides more opportunity for aggregation to occur. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the shortest effective reaction time. |
| Buffer Conditions | Screen different buffer compositions. The addition of solubility-enhancing excipients can significantly reduce aggregation. |
| Protein Instability | If the protein is inherently unstable, consider performing the conjugation at a lower temperature (4°C) for a longer duration. |
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on conjugation efficiency and aggregation. Note that the optimal conditions are protein-dependent and should be empirically determined.
Table 1: Effect of pH on PFP Ester Conjugation
| pH | Amine Reactivity | PFP Ester Hydrolysis Rate | Aggregation Risk | Recommendation |
| < 7.0 | Low (amines are protonated) | Low | Low (but low conjugation) | Not recommended for efficient conjugation. |
| 7.2 - 8.0 | Good | Moderate | Moderate | Optimal starting range for many proteins. |
| 8.0 - 8.5 | High | Higher | Higher | Can be used for faster reactions, but monitor aggregation closely. |
| > 8.5 | Very High | Very High | High | Generally not recommended due to rapid hydrolysis and increased aggregation risk. |
Table 2: Effect of Protein Concentration on Aggregation
| Protein Concentration | Aggregation Propensity (Quiescent) | Recommendation |
| < 0.5 mg/mL | Low | May lead to lower conjugation efficiency due to dilute reactants. |
| 0.5 - 5 mg/mL | Moderate | Generally a good starting range for balancing conjugation and aggregation. |
| > 5 mg/mL | High | Increased risk of aggregation. Consider dilution if aggregation is observed. |
Experimental Protocols
Protocol 1: General Conjugation of a Protein with this compound
This protocol provides a starting point for the conjugation reaction. Optimization will be required for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer at a concentration of 0.5-5 mg/mL.
-
Ensure the pH of the buffer is between 7.2 and 8.0.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Note: PFP esters are moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation. Do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Add the crosslinker solution dropwise while gently mixing to avoid localized high concentrations.
-
Incubate the reaction for 1-4 hours at room temperature or for 2-18 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and quenching buffer using a desalting column or by dialysis against a suitable storage buffer.
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by SEC to assess the extent of aggregation.
-
Protocol 2: Screening for Optimal Buffer Conditions to Minimize Aggregation
This protocol can be used to identify buffer additives that enhance the solubility and stability of the protein conjugate.
-
Set up a series of small-scale conjugation reactions as described in Protocol 1.
-
In parallel reactions, supplement the conjugation buffer with one of the following excipients:
-
Arginine: 50-100 mM
-
Glycerol: 5-20% (v/v)
-
Sucrose: 5-10% (w/v)
-
Non-ionic detergents (e.g., Tween-20): 0.01-0.1% (v/v)
-
-
After the reaction and quenching, analyze each sample by SEC to compare the percentage of monomer, dimer, and HMW aggregates.
-
Select the buffer condition that results in the lowest level of aggregation while maintaining acceptable conjugation efficiency.
Visualization of Key Concepts
The following diagram illustrates the factors influencing aggregation during this compound conjugation and the corresponding mitigation strategies.
References
Technical Support Center: Bis-PEG3-PFP Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bis-PEG3-PFP ester. The following information addresses common issues related to reaction kinetics, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a conjugation reaction using this compound?
A1: The optimal pH range for reacting PFP esters with primary amines is between 7.2 and 8.5.[1][2] Within this range, the target amine groups (e.g., the ε-amino group of lysine) are sufficiently deprotonated and nucleophilic to react efficiently with the ester.[3] Lowering the pH reduces reactivity, while a significantly higher pH can accelerate the competing hydrolysis reaction.[1]
Q2: I am observing very low conjugation efficiency. What are the likely causes related to pH?
A2: Low yield is often directly linked to pH and its effect on two competing reactions:
-
Reaction pH is too low (pH < 7.0): At acidic pH, primary amines are protonated (R-NH3+), making them poor nucleophiles and drastically slowing the desired conjugation reaction.
-
Reaction pH is too high (pH > 8.5): While the amine is reactive at high pH, the concentration of hydroxide ions is also high, which significantly increases the rate of PFP ester hydrolysis. This consumes the reagent before it can react with the target molecule.
-
Use of inappropriate buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester and should be avoided during conjugation.
Q3: My this compound reagent seems to be inactive, even when used in the correct pH buffer. What could be the issue?
A3: Bis-PEG3-PFP esters are moisture-sensitive. If the reagent has been improperly stored or exposed to atmospheric moisture, it will hydrolyze over time into a non-reactive carboxylic acid. It is strongly recommended to equilibrate the vial to room temperature before opening to prevent condensation and to prepare solutions immediately before use. Storing PFP esters in stock solutions is not advised as they will degrade.
Q4: How does the pH-dependent stability and reactivity of PFP esters compare to NHS esters?
A4: PFP esters are a superior alternative to N-hydroxysuccinimide (NHS) esters primarily because they are more resistant to spontaneous hydrolysis in aqueous solutions. This increased stability allows for more efficient conjugation over a wider range of conditions. Kinetically, PFP esters also demonstrate faster reactivity towards amines (aminolysis) compared to NHS esters under similar conditions.
Troubleshooting Guide: Low Conjugation Yield
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conjugation Product | Suboptimal Reaction pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Use a calibrated pH meter to verify. Recommended buffers include phosphate, bicarbonate, HEPES, or borate. |
| PFP Ester Hydrolysis | Use a fresh vial of this compound. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture. Do not prepare stock solutions for storage. | |
| Competing Nucleophiles in Buffer | Perform a buffer exchange using a desalting column or dialysis to remove any primary amine-containing substances (e.g., Tris, glycine) from your biomolecule solution before starting the conjugation. | |
| Poor Reagent Solubility | Ensure the PFP ester is fully dissolved in the organic co-solvent before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of proteins. |
Quantitative Data on Reaction Kinetics
The reaction of a this compound is a balance between the desired aminolysis and the undesired hydrolysis. The pH of the solution is the primary factor that dictates the rates of these two competing pathways.
Table 1: General Effect of pH on PFP Ester Reaction Rates
| pH Range | Amine Reactivity (Aminolysis) | Ester Stability (Hydrolysis) | Outcome |
| < 7.0 | Low (Amine is protonated) | High (Hydrolysis is slow) | Very slow or no conjugation |
| 7.2 - 8.5 | High (Amine is deprotonated) | Moderate (Acceptable stability) | Optimal for Conjugation |
| > 8.5 | High (Amine is deprotonated) | Low (Hydrolysis is rapid) | Low yield due to reagent degradation |
Table 2: Comparative Aminolysis Kinetics of Active Esters
This table shows kinetic data from a study comparing the reactivity of a PFP-activated polymer with an NHS-activated polymer, highlighting the superior reaction speed of PFP esters.
| Active Ester Platform | Reactant | Pseudo-First-Order Rate Constant (k') |
| Poly(pentafluorophenyl acrylate) | Primary Alkyl Amine | 2.46 x 10⁻¹ s⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | Primary Alkyl Amine | 3.49 x 10⁻³ s⁻¹ |
Table 3: pH-Dependent Hydrolysis of Active Esters (NHS Ester Data)
| pH | Half-life (t½) of Porphyrin-NHS Ester |
| 8.0 | ~210 minutes |
| 8.5 | ~180 minutes |
| 9.0 | ~125 minutes |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Prepare the Protein Solution: Dissolve the protein or other amine-containing biomolecule in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 2–10 mg/mL. If the biomolecule was stored in a buffer containing primary amines (like Tris), perform a buffer exchange using a desalting column.
-
Prepare the PFP Ester Solution: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10–100 mM.
-
Initiate the Conjugation: Slowly add a 5- to 15-fold molar excess of the PFP ester solution to the stirring protein solution. Ensure the final concentration of the organic co-solvent is less than 10%.
-
Incubate: Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight. Gentle agitation can improve efficiency.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer with a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts by using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography.
Protocol 2: Monitoring PFP Ester Hydrolytic Stability by HPLC
This protocol allows for the determination of the PFP ester's half-life in a specific buffer.
-
Prepare Solutions: Prepare the aqueous buffer of interest (e.g., 100 mM sodium bicarbonate, pH 8.5). Prepare a concentrated stock solution (e.g., 100 mM) of the this compound in anhydrous DMSO.
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer at a known final concentration and maintain at a constant temperature (e.g., 25°C).
-
Collect Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench and Analyze: Immediately quench the hydrolysis by diluting the aliquot into the HPLC mobile phase (e.g., an acetonitrile/water gradient with 0.1% TFA). Analyze the sample by reverse-phase HPLC with UV detection to monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak.
-
Calculate Half-Life: Plot the natural logarithm of the PFP ester peak area versus time. The slope of this line can be used to calculate the pseudo-first-order rate constant (k), and the half-life can be determined using the equation t½ = 0.693/k.
Visual Guides
Figure 1. Logical diagram showing how pH influences the competing pathways of aminolysis and hydrolysis.
Figure 2. A troubleshooting workflow for diagnosing low-yield this compound conjugations.
References
improving solubility of Bis-PEG3-PFP ester in reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-PEG3-PFP ester. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It contains two pentafluorophenyl (PFP) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The PFP esters react with primary and secondary amines to form stable amide bonds.[1][2][3][4] This makes it a valuable tool for crosslinking amine-containing molecules, such as proteins, peptides, and other biomolecules.[3] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.
Q2: What are the main advantages of using a PFP ester over an NHS ester?
PFP esters are generally more stable in aqueous solutions and less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters. This increased stability can lead to more efficient and reproducible conjugation reactions.
Q3: In what solvents should I dissolve this compound?
This compound should be dissolved in a minimal amount of a dry, anhydrous organic solvent immediately before use. The most commonly recommended solvents are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For certain applications, other solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN) may also be suitable.
Q4: Why is my this compound not dissolving in my aqueous reaction buffer?
This compound, despite its hydrophilic PEG spacer, is not directly soluble in aqueous buffers. It must first be dissolved in an organic solvent like DMF or DMSO. When this organic solution is added to the aqueous reaction mixture, it may form an emulsion, which allows the reaction to proceed. If significant precipitation occurs, it may be necessary to optimize the solvent system or reaction conditions.
Q5: How can I improve the solubility of this compound in my reaction mixture?
To improve solubility and prevent precipitation, consider the following:
-
Use a Co-solvent: Introduce a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO, DMF, or ACN into your aqueous reaction buffer.
-
Optimize the Concentration: Avoid highly concentrated stock solutions of the PFP ester. A working concentration of 10-100 mM in the organic solvent is a good starting point.
-
Mixing: Add the PFP ester solution to the reaction mixture slowly and with gentle but thorough mixing to ensure good dispersion.
-
Temperature: While reactions are often performed at room temperature or 4°C, adjusting the temperature may influence solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Poor solubility of the PFP ester in the final reaction mixture. | - Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the reaction buffer, ensuring it does not exceed a concentration that would denature your biomolecule (typically <10%).- Decrease the final concentration of the this compound.- Ensure thorough mixing upon addition. |
| Low or no reaction efficiency | 1. Hydrolysis of the PFP ester: The reagent may have been exposed to moisture.2. Incorrect pH: The pH of the reaction buffer may be too low, leading to protonated and unreactive amines.3. Competing nucleophiles: The buffer may contain primary amines (e.g., Tris, glycine). | 1. Always use fresh, high-quality PFP ester. Equilibrate the vial to room temperature before opening to prevent moisture condensation. Prepare the PFP ester solution in anhydrous solvent immediately before use.2. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling.3. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. |
| Inconsistent results between experiments | 1. Degraded PFP ester: Improper storage can lead to degradation.2. Variable moisture content: Introduction of moisture during handling. | 1. Store this compound at -20°C with a desiccant.2. Always use anhydrous solvents and handle the reagent in a low-humidity environment if possible. Equilibrate the vial to room temperature before opening. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility using a Co-solvent
-
Prepare the Biomolecule Solution: Dissolve your amine-containing biomolecule in an appropriate amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0) to the desired concentration.
-
Introduce Co-solvent: If solubility issues are anticipated, add a compatible organic co-solvent (e.g., DMSO or DMF) to the biomolecule solution to a final concentration of 5-10%. Ensure your biomolecule remains stable in this mixture.
-
Prepare the PFP Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature. Dissolve the required amount of the ester in anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Perform the Conjugation: Slowly add the desired molar excess of the this compound solution to the biomolecule solution while gently vortexing or stirring.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Reaction times and temperatures may need to be optimized.
-
Quenching and Purification: If necessary, quench the reaction by adding a buffer containing primary amines (e.g., Tris-HCl). Purify the conjugate using standard methods such as dialysis or size-exclusion chromatography to remove excess crosslinker and byproducts.
Visual Guides
Caption: A flowchart for troubleshooting solubility issues.
Caption: A diagram of the experimental workflow.
References
Technical Support Center: Troubleshooting Non-Specific Binding with Bis-PEG3-PFP Ester
Welcome to the technical support center for Bis-PEG3-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinker used for covalently conjugating molecules that contain primary or secondary amines.[1][2] It consists of two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[2] This reagent is often used in bioconjugation to link proteins, peptides, or other biomolecules. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[2]
Q2: What are the advantages of using a PFP ester over a more common NHS ester?
A2: PFP esters offer greater resistance to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3] This increased stability leads to more efficient and reproducible conjugation reactions, as the PFP ester is less likely to become inactivated by reacting with water.
Q3: What is non-specific binding and why is it a problem?
A3: Non-specific binding is the undesirable adhesion of molecules to surfaces or other molecules that are not the intended target. This can be caused by hydrophobic interactions, electrostatic forces, or other intermolecular forces. In immunoassays and other applications, non-specific binding can lead to high background signals, reduced sensitivity, and inaccurate results.
Q4: What are the primary causes of non-specific binding when using this compound?
A4: Common causes include:
-
Hydrolysis of the PFP ester: Although more stable than NHS esters, PFP esters can still hydrolyze, especially at higher pH, creating a free carboxyl group that can contribute to electrostatic-based non-specific binding.
-
Excess crosslinker or aggregation: Using too much this compound or having aggregates of the crosslinker-biomolecule conjugate can lead to increased non-specific interactions.
-
Inadequate blocking: Failure to properly block all unoccupied binding sites on a solid surface (like an ELISA plate) can allow the conjugate to bind non-specifically.
-
Suboptimal buffer conditions: The pH and ionic strength of your buffers can influence non-specific binding.
Q5: How should I store and handle this compound?
A5: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. To prevent condensation, allow the vial to equilibrate to room temperature before opening. It is highly recommended to prepare solutions of the crosslinker immediately before use and not to store it in solution, as the PFP ester moiety can hydrolyze over time.
Troubleshooting Guides
Problem 1: High Background Signal in Immunoassays
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Optimize your blocking strategy. Test different blocking agents such as 1-5% Bovine Serum Albumin (BSA), 0.1-3% non-fat dry milk, casein, or commercially available blocking buffers. The choice of blocking agent can be critical and may require empirical testing. Consider using a combination of a protein blocker and a non-ionic detergent like 0.05% Tween® 20. |
| Suboptimal Washing Steps | Increase the number and duration of wash steps after each incubation. Using a wash buffer containing a non-ionic detergent (e.g., PBS with 0.05% Tween® 20) can help to remove non-specifically bound molecules. |
| Excessive Concentration of Conjugate | The concentration of your this compound conjugate may be too high. Perform a titration experiment to determine the optimal concentration that maximizes the signal-to-noise ratio. |
| Hydrophobic or Electrostatic Interactions | Adjust the composition of your assay buffer. Increasing the salt concentration (e.g., up to 0.5 M NaCl) can help to disrupt electrostatic interactions. Including additives like PEG or non-ionic detergents can minimize hydrophobic interactions. |
| Aggregates in the Conjugate Solution | Centrifuge your conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Use the supernatant in your assay. |
Problem 2: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolyzed this compound | Ensure the crosslinker is stored properly and prepare the solution immediately before use in an anhydrous solvent like DMSO or DMF. Do not use pre-made stock solutions that have been stored. |
| Presence of Primary Amines in Buffer | Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers. |
| Suboptimal Reaction pH | The reaction of PFP esters with primary amines is most efficient at a pH of 7.2-8.5. At a lower pH, the amine groups will be protonated and less reactive. At a higher pH, the rate of hydrolysis of the PFP ester increases significantly. |
| Insufficient Molar Excess of Crosslinker | A 5- to 20-fold molar excess of the this compound to the biomolecule is a common starting point for conjugation reactions. However, the optimal ratio may need to be determined empirically. |
| Low Concentration of Reactants | The rate of the competing hydrolysis reaction is more significant in dilute protein solutions. If possible, perform the conjugation reaction with a higher concentration of your biomolecule (e.g., 1-10 mg/mL). |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol outlines a general method for crosslinking a protein with this compound.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in an amine-free buffer at a concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, exchange it into a suitable buffer using dialysis or a desalting column.
-
Prepare the Crosslinker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Optimal incubation time may vary depending on the protein.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove unreacted crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Optimizing Blocking Conditions to Reduce Non-Specific Binding in an ELISA
This protocol provides a method for testing different blocking agents to minimize background signal.
Materials:
-
ELISA plate coated with your capture antibody/antigen
-
A panel of blocking buffers to test (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffers)
-
Your this compound conjugate
-
Detection antibody
-
Substrate solution
-
Wash buffer (e.g., PBS with 0.05% Tween® 20)
-
Stop solution
-
Plate reader
Procedure:
-
Coat the Plate: Coat the wells of a 96-well plate with your capture antibody or antigen according to your standard protocol. Wash the wells with wash buffer.
-
Apply Blocking Buffers: Add different blocking buffers to different sets of wells (be sure to include a no-blocking control). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the wells thoroughly with wash buffer.
-
Add Conjugate and Controls: Add your this compound conjugate at a predetermined concentration to some wells. To other wells (negative controls), add only the assay buffer.
-
Incubate and Wash: Incubate according to your standard protocol, then wash the wells thoroughly.
-
Add Detection Antibody: Add the detection antibody, incubate, and wash.
-
Develop and Read: Add the substrate, allow the color to develop, add the stop solution, and read the absorbance on a plate reader.
-
Analyze Results: Compare the signal in the negative control wells for each blocking condition. The blocking buffer that yields the lowest background signal is the most effective for your system.
Visualizations
Caption: Reaction of this compound with a Protein.
Caption: Troubleshooting Workflow for High Background.
Caption: Causes of Non-Specific Binding.
References
strategies to reduce side reactions with Bis-PEG3-PFP ester
Welcome to the technical support center for Bis-PEG3-PFP ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a homobifunctional crosslinker used to covalently link molecules containing primary or secondary amines.[1][2] It features two amine-reactive pentafluorophenyl (PFP) ester groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[2] The main advantages of PFP esters over more common N-hydroxysuccinimide (NHS) esters are their higher reactivity towards amines and, most importantly, their greater resistance to spontaneous hydrolysis in aqueous buffers.[3][4] This enhanced stability leads to more efficient and reproducible conjugation reactions with higher yields.
Q2: What is the most common side reaction when using this compound, and how can it be minimized?
The primary competing side reaction is the hydrolysis of the PFP ester group. In the presence of water, the ester can hydrolyze to form a non-reactive carboxylic acid and release pentafluorophenol, rendering that end of the crosslinker unable to react with its target amine. The rate of this hydrolysis increases significantly with higher pH.
Strategies to Minimize Hydrolysis:
-
Control pH: Perform reactions within the optimal pH range of 7.2-8.5.
-
Proper Reagent Handling: Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
-
Fresh Solutions: Prepare the PFP ester solution in an anhydrous solvent (like DMSO or DMF) immediately before use and do not store it as a stock solution.
-
Reaction Time: While reactions can proceed for several hours, minimizing the reaction time can help reduce the extent of hydrolysis.
Q3: My conjugation efficiency is low or I see no reaction. What are the common causes?
Low or no conjugation efficiency is typically traced back to a few key issues:
-
Hydrolyzed Reagent: The PFP ester may have degraded due to improper storage or handling, such as exposure to moisture. Always use fresh, high-quality reagent from a properly stored vial.
-
Incorrect pH: If the reaction pH is too low (below 7.0), the target primary amines will be protonated and thus non-nucleophilic, preventing the reaction. Ensure your buffer is within the 7.2-8.5 range.
-
Competing Nucleophiles: The presence of primary amines in the reaction buffer (e.g., Tris or glycine) will compete with the target molecule for reaction with the PFP ester, significantly reducing the yield of the desired conjugate.
-
Poor Solubility: If the this compound, which is dissolved in an organic solvent, does not disperse well in the aqueous reaction, the reaction efficiency will be poor. Ensure thorough but gentle mixing when adding the ester solution.
Q4: My biomolecule is aggregating after I add the crosslinker. How can I solve this?
Aggregation can occur due to changes in the biomolecule's surface properties after conjugation. To mitigate this:
-
Include Excipients: Consider including solubility-enhancing excipients in your reaction buffer.
-
Use Co-solvents: For biomolecules prone to aggregation, adding 5-10% of an organic co-solvent like DMSO or DMF to the reaction buffer can improve solubility.
-
Optimize Concentration: Working with very high concentrations of biomolecules can sometimes lead to aggregation during the conjugation process.
-
Temperature Control: For sensitive biomolecules, performing the incubation at 4°C overnight instead of at room temperature may reduce aggregation.
Q5: How should I properly stop (quench) the reaction and purify the final product?
To ensure the reaction does not proceed further and to consume any unreacted PFP ester, a quenching step is recommended.
-
Quenching: Add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: After quenching, it is crucial to remove excess crosslinker, the pentafluorophenol byproduct, and the quenching agent. The most common methods are size-exclusion chromatography (SEC) or dialysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of PFP ester: Reagent degraded by moisture. | Store reagent at -20°C with desiccant. Equilibrate vial to room temperature before opening. Prepare solution in anhydrous DMSO/DMF immediately before use. |
| Incorrect pH: pH is too low (<7.2), so amines are protonated and unreactive. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine buffer like PBS, HEPES, or borate. | |
| Reaction Fails Upon Scale-Up | Moisture Contamination: Higher probability of moisture introduction in larger volumes. | Ensure all reagents and solvents are anhydrous and protect the reaction from atmospheric moisture. |
| Product Loss During Workup | Hydrolysis During Purification: PFP esters can be unstable in aqueous basic conditions. | Consider non-aqueous purification methods if the conjugate is stable under those conditions. Perform purification promptly after quenching. |
| Biomolecule Aggregation | Poor Solubility of Conjugate: Modification changes the surface properties of the molecule. | Lower the reaction temperature to 4°C. Include 5-10% DMSO or DMF as a co-solvent in the reaction buffer. |
| Inconsistent Results | Degraded PFP Ester: Batch-to-batch variability or improper storage. | Qualify new batches with a small-scale control reaction. Always store PFP esters properly at -20°C with a desiccant. |
Key Reaction and Workflow Diagrams
References
Validation & Comparative
Validating Bis-PEG3-PFP Ester Crosslinking by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical step in studying protein-protein interactions and elucidating protein structures. This guide provides a comprehensive comparison of Bis-PEG3-PFP ester, a homobifunctional, amine-reactive crosslinker, with other common alternatives, supported by experimental data and detailed protocols for its validation by mass spectrometry.
Bis-PEG3-PFP (Bis-pentafluorophenyl 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))dipropanoate) ester stands out due to its unique combination of a highly reactive PFP ester and a hydrophilic polyethylene glycol (PEG) spacer. These features offer distinct advantages in terms of reaction efficiency, stability, and performance in mass spectrometry-based workflows.
Performance Comparison: this compound vs. Alternatives
The performance of a crosslinker in a mass spectrometry workflow is determined by several factors, including its reactivity, stability, and the properties of its spacer arm. Here, we compare this compound to the widely used N-hydroxysuccinimide (NHS) ester-based crosslinkers, such as DSS (disuccinimidyl suberate) and BS3 (bis(sulfosuccinimidyl)suberate).
Reactivity and Stability: The PFP Ester Advantage
Pentafluorophenyl (PFP) esters offer superior performance compared to NHS esters for amine-reactive conjugation. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards primary amines (lysine residues and protein N-termini).[1] Furthermore, PFP esters exhibit greater resistance to hydrolysis in aqueous solutions, a common competing reaction that reduces the efficiency of NHS ester-based crosslinking.[1] This increased stability of PFP esters leads to more efficient and reproducible crosslinking reactions.
The Role of the PEG Spacer: Enhanced Performance in Mass Spectrometry
A systematic comparison between crosslinkers with a polyethylene glycol (PEG) backbone and those with a traditional methylene backbone (like DSS/BS3) has demonstrated the advantages of PEGylation in capturing protein dynamics. A study systematically characterizing and comparing methylene backbone and PEG backbone cross-linkers found that the PEG backbone enhances the accessibility of the crosslinker to the protein surface, facilitating the capture of a greater number of crosslinking sites, particularly in dynamic regions of proteins.
| Feature | Methylene Backbone (e.g., DSS/BS3) | PEG Backbone (e.g., this compound) |
| Identified Crosslinked Pairs (in-vitro) | 141 | 176 |
| Identified Crosslinked Pairs (in-vivo) | 23 | 35 |
| Ability to Capture Inter-domain Dynamics | Lower | Higher |
Data summarized from a comparative study on crosslinkers with different backbones.
These findings suggest that the hydrophilic and flexible nature of the PEG spacer in this compound can lead to a more comprehensive capture of protein interactions and conformations.
Experimental Protocols
This section provides a detailed methodology for the validation of this compound crosslinking by mass spectrometry.
I. Crosslinking of Soluble Proteins
-
Protein Preparation: Dissolve the protein of interest in a suitable conjugation buffer (e.g., phosphate, carbonate/bicarbonate, HEPES, or borate buffer, pH 7-9) to a final concentration of 0.1 mM. Avoid buffers containing primary amines like Tris or glycine.
-
Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound in a dry organic solvent such as dimethylsulfoxide (DMSO). Due to its susceptibility to hydrolysis, do not prepare large quantities for storage.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to a final concentration of 1 mM (a 10-fold molar excess for a 0.1 mM protein solution).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
II. Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Reduce the disulfide bonds in the crosslinked protein sample using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest the protein sample with a protease, most commonly trypsin, overnight at 37°C.
-
Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 StageTip or equivalent solid-phase extraction method.
-
Enrichment of Crosslinked Peptides (Optional but Recommended): Due to the low abundance of crosslinked peptides, an enrichment step is highly recommended. Strong cation exchange (SCX) chromatography is an effective method for this, as crosslinked peptides carry a higher charge than linear peptides.
III. LC-MS/MS Analysis
-
Liquid Chromatography: Separate the peptide mixture using a nano-flow liquid chromatography system with a reversed-phase column (e.g., C18). Employ a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the crosslinked peptides.
-
MS2/MS3 Scan: Select precursor ions for fragmentation using a data-dependent acquisition (DDA) method. Utilize an appropriate fragmentation technique such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). For more complex spectra from non-cleavable crosslinkers, higher energy fragmentation can be beneficial.
-
IV. Data Analysis
-
Database Search: Use specialized software (e.g., MeroX, xiSearch, pLink) to identify the crosslinked peptides from the acquired MS/MS spectra. The software searches a protein sequence database for pairs of peptides that match the mass of the precursor ion plus the mass of the crosslinker.
-
Validation: Manually inspect the MS/MS spectra of identified crosslinked peptides to ensure the presence of fragment ions from both peptide chains, confirming a confident identification.
-
Quantitative Analysis (Optional): For comparative studies, isotope-labeled crosslinkers or label-free quantification methods can be employed to determine the relative abundance of specific crosslinks under different conditions.
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Experimental workflow for crosslinking mass spectrometry.
Amine-reactive crosslinking chemistry of this compound.
References
A Comparative Guide to Amine-Reactive Crosslinkers: Bis-PEG3-PFP Ester vs. Bis-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The covalent crosslinking of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and sophisticated diagnostic assays. The choice of crosslinker is critical to the success of these conjugations, directly impacting reaction efficiency, product yield, and the stability of the final conjugate. This guide provides a detailed comparison of two popular amine-reactive homobifunctional crosslinkers: Bis-PEG3-PFP (pentafluorophenyl) ester and its more traditional counterpart, Bis-PEG3-NHS (N-hydroxysuccinimidyl) ester.
Performance Comparison: PFP vs. NHS Esters
| Feature | Bis-PEG3-PFP Ester | Bis-PEG3-NHS Ester | Rationale & References |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimidyl (NHS) Ester | Both are amine-reactive electrophilic esters that form stable amide bonds with primary amines. |
| Reaction pH | 7.0 - 9.0 | 7.2 - 9.0 | Both react with deprotonated primary amines, typically on lysine residues and the N-terminus of proteins. |
| Hydrolytic Stability | Higher | Lower | PFP esters are significantly less susceptible to hydrolysis in aqueous buffers, especially at neutral to slightly basic pH. This leads to a longer half-life in solution and less waste of the reagent. |
| Conjugation Efficiency | Potentially Higher | Variable | The higher stability of PFP esters can lead to more efficient conjugation reactions as more of the reagent is available to react with the target amine rather than being consumed by hydrolysis. |
| Solubility | The hydrophilic PEG3 linker enhances water solubility. | The hydrophilic PEG3 linker enhances water solubility. The sulfo-NHS variant offers even greater aqueous solubility. | The PEG3 spacer in both molecules improves their handling and use in aqueous conjugation buffers. |
| Byproducts | Pentafluorophenol (PFP) | N-hydroxysuccinimide (NHS) | Both byproducts are water-soluble and can be removed by standard purification methods like dialysis or size-exclusion chromatography. |
Experimental Protocols
To empirically determine the conjugation efficiency of this compound and compare it to alternatives, the following experimental workflow can be employed.
Determination of Protein Concentration
Accurate determination of the protein concentration is crucial before starting a conjugation reaction. The Bradford protein assay is a common and reliable method.
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare BSA standards: Perform a serial dilution of the BSA stock solution with PBS to create a series of standards with concentrations ranging from 0.1 to 1.0 mg/mL.
-
Prepare protein sample: Dilute your protein sample to fall within the linear range of the BSA standard curve.
-
Assay:
-
Pipette 10 µL of each standard and the unknown protein sample into separate wells of a 96-well microplate.
-
Add 200 µL of Bradford reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the linear regression equation from the standard curve to calculate the concentration of your protein sample.
Protein Conjugation with this compound
This protocol provides a general guideline for conjugating a protein with this compound. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at pH 7.2-8.5.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Prepare the protein solution: Dissolve the protein in the chosen conjugation buffer at a concentration of 1-10 mg/mL.
-
Prepare the crosslinker stock solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation reaction:
-
Add the desired molar excess of the crosslinker stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate: Remove excess crosslinker and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.
Analysis of Conjugation Efficiency
The efficiency of the conjugation can be assessed by analyzing the reaction products using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
SDS-PAGE gels, running buffer, and apparatus
-
Protein loading buffer with a reducing agent (e.g., dithiothreitol or β-mercaptoethanol)
-
Coomassie Brilliant Blue or other protein stain
-
Molecular weight markers
Procedure:
-
Sample preparation: Mix aliquots of the unreacted protein and the purified conjugated protein with loading buffer and heat at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the samples and molecular weight markers onto the SDS-PAGE gel and run the gel according to the manufacturer's instructions.
-
Staining and visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Interpretation: Compare the lane with the unreacted protein to the lane with the conjugated protein. A successful conjugation will result in a shift in the molecular weight of the protein, indicated by a band or a smear of bands at a higher molecular weight. The extent of the shift and the disappearance of the unconjugated protein band can provide a qualitative assessment of the conjugation efficiency. For homobifunctional crosslinkers like this compound, you may observe intramolecular crosslinks (slight shift), intermolecular dimers, trimers, and higher-order oligomers.
Visualizing the Process
To better understand the experimental workflow and the underlying chemistry, the following diagrams are provided.
References
PFP Esters: A Superior Choice for Amine-Reactive Crosslinking in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate amine-reactive crosslinker is a critical decision that profoundly influences reaction efficiency, yield, and the stability of the final conjugate. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance. PFP esters are active esters derived from pentafluorophenol, utilized for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[1][2] Their enhanced performance is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a better leaving group.[1]
This guide provides an objective comparison of PFP esters with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to assist in selecting the most suitable reagent for your research needs.
Key Advantages of PFP Esters
PFP esters offer several distinct advantages over other amine-reactive crosslinkers, most notably NHS esters.[1]
-
Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions.[1] This competing reaction reduces the concentration of the active ester available for conjugation, often necessitating the use of a larger excess of the reagent. PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient reactions and improved reproducibility. This increased stability is particularly crucial when working with precious or limited quantities of biomolecules.
-
Faster Reaction Kinetics: Kinetic studies have demonstrated the superior reactivity of PFP esters in aminolysis, the desired reaction with amines. For instance, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was found to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).
-
Site-Specific Conjugation: PFP esters have been shown to enable preferential labeling of specific lysine residues on native monoclonal antibodies, such as K188 of the kappa light chain. This leads to the production of more homogeneous antibody-fluorophore conjugates (AFCs) with reduced aggregation and improved brightness, both in vitro and in vivo, compared to conjugates prepared with NHS esters.
-
Reduced Side Reactions: The byproduct of PFP ester conjugation, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS), the byproduct of NHS ester reactions. This minimizes the potential for the byproduct to interfere with the desired conjugation reaction.
Comparative Performance Data
The following tables summarize the key performance differences between PFP esters and other common amine-reactive crosslinkers based on available experimental data.
Table 1: Comparison of Hydrolytic Stability
| Active Ester | Half-life in Aqueous Buffer (pH 8.6) | Reference |
| PFP Ester | Significantly more stable than NHS Ester | |
| TFP Ester | More stable than NHS Ester | |
| NHS Ester | Low stability, rapid hydrolysis | |
| Sulfo-NHS Ester | Water-soluble, but still susceptible to hydrolysis |
Table 2: Comparison of Reaction Kinetics
| Active Ester | Relative Coupling Speed | Reference |
| PFP Ester | ~32 times faster than pentachlorophenyl ester (OPCP) and ~111 times faster than nitrophenyl ester (ONp) | |
| TFP Ester | Comparable reactivity to NHS esters | |
| NHS Ester | Generally high reactivity but compromised by hydrolysis |
Experimental Protocols
To facilitate a direct comparison of the performance of PFP and NHS esters, the following experimental protocols are provided.
Protocol 1: Comparison of Hydrolysis Rates
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters in an aqueous buffer.
Materials:
-
PFP ester and NHS ester of the same carboxylic acid
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Aqueous reaction buffer (e.g., phosphate-buffered saline, pH 7.4 or 8.5)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Prepare stock solutions of the PFP and NHS esters in the organic solvent.
-
Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffer to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm for NHS).
-
The mobile phase for HPLC can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Calculate the half-life of each ester under the tested conditions.
Protocol 2: Comparison of Protein Conjugation Efficiency
This protocol outlines a method to compare the efficiency of PFP and NHS esters in conjugating to a protein.
Materials:
-
Protein or peptide solution in an amine-free reaction buffer (e.g., 1-10 mg/mL in PBS, pH 7.2-8.5)
-
Stock solutions of the PFP and NHS esters in a dry, water-miscible organic solvent.
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification.
Procedure:
-
Prepare a solution of the protein or peptide at a known concentration.
-
Add a defined molar excess (e.g., 5, 10, and 20-fold) of each active ester to separate aliquots of the protein/peptide solution.
-
Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at room temperature.
-
Quench the reactions by adding the quenching solution.
-
Purify the conjugated protein/peptide from excess reagent and byproducts using SEC or dialysis.
-
Analyze the degree of labeling (DOL) for each reaction using appropriate analytical techniques, such as mass spectrometry or UV-Vis spectroscopy.
-
Compare the conjugation efficiency of the different active esters at various molar excesses.
Visualizing the Advantage: Reaction Pathways
The following diagrams illustrate the chemical reactions involved and the key advantages of PFP esters.
Caption: Amine conjugation reaction pathways for PFP and NHS esters.
Caption: Logical flow of PFP ester advantages in bioconjugation.
Conclusion
The evidence strongly supports the superiority of pentafluorophenyl esters over other active esters, particularly NHS esters, for amine-reactive conjugation reactions. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility. For researchers in drug development and other fields requiring robust and reliable bioconjugation strategies, PFP esters represent a powerful tool to achieve high-quality, well-defined conjugates. The potential for site-specific labeling further enhances their utility in creating next-generation antibody-drug conjugates and other targeted therapeutics.
References
Navigating Amine-Reactive Crosslinking: A Comparative Guide to Bis-PEG3-PFP Ester Performance in Diverse Buffer Systems
For researchers, scientists, and professionals in drug development, the choice of a crosslinking agent is critical for the success of bioconjugation. This guide provides an in-depth comparison of Bis-PEG3-PFP ester's performance against other common amine-reactive crosslinkers, with a focus on its stability and efficiency in various buffer systems. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing your conjugation strategies.
The landscape of bioconjugation is dominated by the need for stable and efficient covalent linkages between biomolecules. Amine-reactive crosslinkers, which target the primary amines on proteins and peptides, are a cornerstone of this field. Among these, N-hydroxysuccinimide (NHS) esters have long been the gold standard. However, the emergence of pentafluorophenyl (PFP) esters, such as this compound, presents a compelling alternative with distinct advantages, particularly concerning stability in aqueous environments.[1][2]
This compound is a homobifunctional crosslinker featuring two amine-reactive PFP ester groups separated by a hydrophilic polyethylene glycol (PEG) spacer.[3] This structure not only facilitates the crosslinking of amine-containing molecules but also enhances the water solubility of the resulting conjugate.[4] The key differentiator of PFP esters is their heightened resistance to hydrolysis compared to their NHS counterparts, leading to more efficient and reliable conjugation outcomes.[5]
Comparative Performance in Solution: Stability and Reactivity
The primary challenge in aqueous crosslinking is the competing reaction of hydrolysis, where the active ester reacts with water and becomes non-reactive. The rate of this hydrolysis is significantly influenced by the pH of the buffer system.
PFP Esters: A Leap in Hydrolytic Stability
PFP esters exhibit significantly greater stability in aqueous solutions across a range of pH values compared to NHS esters. While NHS esters have a half-life measured in hours at or below pH 7, this rapidly diminishes to mere minutes as the pH rises to 8 and above. This instability can lead to a substantial loss of active crosslinker before it can react with the target amine, resulting in lower conjugation yields.
Conversely, PFP esters are less susceptible to this spontaneous hydrolysis, making them more robust for reactions conducted at physiological to slightly alkaline pH (7.2-8.5), which is the optimal range for targeting deprotonated primary amines. This increased stability allows for more controlled and efficient reactions, even in dilute protein solutions where the competition from hydrolysis is more pronounced.
Optimal pH and Buffer Selection
The optimal pH for conjugation with both PFP and NHS esters is a balance between maximizing the nucleophilicity of the primary amines (which increases with pH) and minimizing the hydrolysis of the ester. For NHS esters, the recommended pH range is typically 7.2 to 8.5. PFP esters also perform optimally in a similar range of pH 7.2 to 8.5, but their enhanced stability provides a wider experimental window and greater tolerance for slightly higher pH values without a dramatic loss of reactivity.
The choice of buffer is critical to avoid competition with the crosslinking reaction. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will react with the ester. Recommended amine-free buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Carbonate/Bicarbonate
-
Borate
Quantitative Data Summary
| Feature | This compound | Generic NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 |
| Hydrolytic Stability | High; less susceptible to hydrolysis in aqueous solutions. | Moderate to Low; hydrolysis rate increases significantly with pH. |
| Half-life in Aqueous Buffer | Significantly longer than NHS esters, especially at pH > 7.5. | ~4-5 hours at pH 7 (0°C); ~10 minutes at pH 8.6 (4°C). |
| Recommended Buffers | Phosphate, HEPES, Carbonate/Bicarbonate, Borate. | Phosphate, HEPES, Carbonate/Bicarbonate, Borate. |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine). | Buffers containing primary amines (e.g., Tris, Glycine). |
Experimental Protocols
To facilitate a direct comparison of crosslinker performance, the following protocols are provided.
Protocol 1: Comparative Analysis of Crosslinker Hydrolysis Rate
Objective: To qualitatively compare the rate of hydrolysis of this compound and an NHS-ester equivalent in different buffer systems.
Materials:
-
This compound
-
Bis-PEG3-NHS ester (or other comparable NHS ester)
-
Amine-free buffers:
-
50 mM Sodium Phosphate, pH 7.4
-
50 mM Sodium Bicarbonate, pH 8.3
-
50 mM Borate, pH 9.0
-
-
Anhydrous DMSO or DMF
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Immediately before use, prepare 10 mM stock solutions of each crosslinker in anhydrous DMSO or DMF.
-
Reaction Setup: In separate UV-transparent cuvettes, add the appropriate buffer.
-
Initiate Hydrolysis: Add a small volume of the crosslinker stock solution to each cuvette to achieve a final concentration of 1 mM. Mix quickly.
-
Monitor Hydrolysis: Immediately begin monitoring the absorbance at 260 nm (for NHS release) or another appropriate wavelength for PFP release over time. Take readings at regular intervals (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: Plot the change in absorbance over time for each crosslinker in each buffer. A faster and larger increase in absorbance indicates a higher rate of hydrolysis.
Protocol 2: Comparative Analysis of Crosslinking Efficiency using SDS-PAGE
Objective: To compare the efficiency of this compound and an NHS-ester in crosslinking a model protein in different buffers.
Materials:
-
This compound
-
Bis-PEG3-NHS ester (or other comparable NHS ester)
-
Model protein with primary amines (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL
-
Amine-free buffers (as in Protocol 1)
-
Anhydrous DMSO or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE apparatus and reagents (Laemmli sample buffer, gels, running buffer, Coomassie stain)
-
Densitometer for band quantification
Procedure:
-
Protein Preparation: Prepare a 1 mg/mL solution of the model protein in each of the amine-free buffers.
-
Crosslinker Preparation: Immediately before use, prepare 10 mM stock solutions of each crosslinker in anhydrous DMSO or DMF.
-
Crosslinking Reaction:
-
Set up reaction tubes for each crosslinker and buffer condition, including a no-crosslinker control for each buffer.
-
Add the crosslinker to the protein solution to a final desired molar excess (e.g., 25x).
-
Incubate the reactions at room temperature for 30 minutes.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Sample Preparation for SDS-PAGE: Mix an equal volume of the quenched reaction with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE Analysis:
-
Load equal amounts of each sample onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Data Analysis:
-
Visualize the gel and identify the bands corresponding to the monomeric protein and the crosslinked complexes (higher molecular weight bands).
-
Quantify the intensity of the bands using a densitometer.
-
Calculate the crosslinking efficiency as the percentage of the initial protein that has shifted to higher molecular weight bands.
-
Visualizing the Reaction and Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanism of this compound with a primary amine.
References
head-to-head comparison of PEGylated crosslinkers
A Head-to-Head Comparison of PEGylated Crosslinkers for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates. Poly(ethylene glycol) (PEG) linkers have become indispensable tools, offering significant advantages over traditional non-PEG spacers.[1][2] PEGylation, the process of attaching PEG chains, enhances the solubility of hydrophobic molecules, improves stability by protecting against degradation, increases bioavailability, and reduces immunogenicity.[3][4]
This guide provides a detailed head-to-head comparison of various PEGylated crosslinkers, focusing on their chemical reactivity, architecture, and performance characteristics. It includes experimental data and detailed protocols to assist in selecting the optimal linker for specific applications, such as developing antibody-drug conjugates (ADCs), modifying therapeutic proteins, or functionalizing nanoparticles.[5]
Classification of PEGylated Crosslinkers
PEGylated crosslinkers can be classified based on the reactivity of their terminal functional groups and their overall architecture. The choice of functional group dictates the target on the biomolecule (e.g., amine or thiol groups), while the architecture (linear, branched) affects the conjugate's physicochemical properties.
Caption: Classification of common PEGylated crosslinkers.
Head-to-Head Performance Comparison
The choice of crosslinker significantly impacts the final conjugate's properties. While traditional crosslinkers like glutaraldehyde and non-PEGylated N-hydroxysuccinimide (NHS) esters are effective, PEGylated versions offer superior performance in many biological applications.
Amine-Reactive Crosslinkers: PEG-NHS Ester vs. Glutaraldehyde
Amine-reactive crosslinkers are widely used to target lysine residues and the N-terminus of proteins. The comparison below highlights the advantages of a PEGylated aldehyde crosslinker over the traditional glutaraldehyde.
| Feature | m-PEG-Aldehyde | Glutaraldehyde | NHS Esters (Non-PEG) |
| Reaction Specificity | High. Forms stable secondary amine bonds via reductive amination or pH-sensitive hydrazone bonds with hydrazides. | Low. Can lead to intra- and intermolecular crosslinking, often resulting in protein aggregation. | Moderate. Reacts with primary amines but is prone to hydrolysis in aqueous solutions. |
| Solubility | Excellent. The PEG spacer enhances the water solubility of the final conjugate. | Can lead to the formation of insoluble aggregates. | Solubility is dependent on the target molecule. |
| Biocompatibility | High. The PEG component is well-known for its low toxicity and biocompatibility. | Known to be cytotoxic; residual glutaraldehyde can be toxic. | The NHS leaving group and its byproducts are generally well-tolerated. |
| Immunogenicity | Low. PEGylation is a widely used strategy to reduce the immunogenicity of proteins. | Can induce an immune response. | Does not inherently reduce immunogenicity. |
| Linkage Stability | Secondary amine bond is very stable. Hydrazone bond is cleavable at acidic pH, which is useful for drug delivery. | Unstable Schiff bases are formed, requiring reduction. | Stable amide bond. |
Thiol-Reactive and Bioorthogonal Crosslinkers
For more specific conjugation, thiol-reactive and bioorthogonal linkers are preferred. Thiol-reactive maleimide groups target cysteine residues, which are less abundant on protein surfaces than lysines, allowing for more site-specific modification. Bioorthogonal linkers like TCO-PEG-TCO react with extreme specificity and speed in biological environments without interfering with native processes.
| Feature | TCO-PEG-TCO (Bioorthogonal) | Homobifunctional NHS Esters |
| Reaction Chemistry | Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC). | Nucleophilic acyl substitution. |
| Target Specificity | Extremely high. Reacts only with tetrazine-functionalized molecules. | Reacts primarily with primary amines (lysine, N-terminus). |
| Reaction Speed | Very fast, often complete in minutes at low concentrations. | Slower, typically requires 30-60 minutes at room temperature. |
| Aqueous Stability | Highly stable in aqueous environments. | Susceptible to hydrolysis, which reduces efficiency. |
| Biocompatibility | Excellent. The reaction is bioorthogonal, meaning it doesn't interfere with biological processes. | Good, but side reactions can lead to a heterogeneous product mixture. |
| Prerequisites | Target molecules must first be functionalized with a tetrazine derivative. | Target molecules must have accessible primary amines. |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Amine-to-Amine Crosslinking using BS(PEG)n
This protocol is for creating covalent crosslinks between primary amine groups in proteins and other molecules.
Materials:
-
Protein solution (2-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
BS(PEG)n crosslinker (e.g., BS(PEG)5).
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Desalting column for purification.
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare Crosslinker: Immediately before use, dissolve the BS(PEG)n in a dry, water-miscible organic solvent (like DMSO) and then dilute it in the reaction buffer.
-
Crosslinking Reaction: Add the crosslinker solution to the protein solution at a desired molar excess (e.g., 20- to 50-fold).
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Analysis: Analyze the crosslinked product using SDS-PAGE. Successful crosslinking will result in a band shift to a higher molecular weight.
Protocol 2: Amine-to-Thiol Crosslinking using SM(PEG)n
This protocol describes the conjugation of an amine-containing molecule to a sulfhydryl-containing molecule.
Materials:
-
Amine-containing protein (Protein 1) and sulfhydryl-containing protein (Protein 2).
-
SM(PEG)n crosslinker (e.g., SM(PEG)12).
-
Reaction buffers: Amine-reaction buffer (PBS, pH 7.2-8.0), Thiol-reaction buffer (PBS, pH 6.5-7.5).
-
Reducing agent (if sulfhydryls are not free, e.g., DTT).
-
Desalting columns.
Procedure:
-
Activate Protein 1: React the amine-containing protein with a molar excess of SM(PEG)n in the amine-reaction buffer for 30-60 minutes at room temperature.
-
Purify Activated Protein: Remove excess SM(PEG)n using a desalting column equilibrated with the thiol-reaction buffer. The maleimide-activated intermediate is now ready.
-
Prepare Protein 2: If necessary, reduce disulfide bonds in the sulfhydryl-containing protein using a reducing agent and then remove the agent via a desalting column.
-
Conjugation: Mix the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2. Incubate for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to separate the conjugate from unreacted proteins.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Creation
PEGylated crosslinkers are critical in the development of ADCs, where they connect a potent cytotoxic drug to a tumor-targeting antibody. The linker's properties, such as its stability in circulation and its ability to release the drug at the target site, are paramount.
References
Bis-PEG3-PFP Ester: A Superior Crosslinker for Bioconjugation
In the landscape of bioconjugation, the choice of a chemical crosslinker is paramount to the efficacy and stability of the resulting conjugate. For researchers, scientists, and drug development professionals, Bis-PEG3-PFP ester has emerged as a compelling alternative to more traditional crosslinkers, such as those based on N-hydroxysuccinimide (NHS) esters. This guide provides a comprehensive comparison of this compound with other alternatives, supported by available data and detailed experimental protocols, to inform the selection of the optimal reagent for various bioconjugation applications.
Enhanced Stability and Reactivity of PFP Esters
This compound is a homobifunctional crosslinker featuring two pentafluorophenyl (PFP) ester reactive groups at either end of a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1] The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines, commonly targeting lysine residues and the N-terminus of proteins.[2][3]
The primary advantage of PFP esters over the more commonly used NHS esters lies in their superior stability and reactivity profile. PFP esters are significantly less susceptible to hydrolysis in aqueous environments, a common challenge with NHS esters, especially at neutral to basic pH.[4][5] This increased stability translates to higher reaction efficiency, as more of the crosslinker remains active and available for conjugation with the target biomolecule. The half-life of an NHS ester in aqueous solution can be in the order of minutes at pH 8, whereas PFP esters exhibit greater stability under similar conditions.
Furthermore, the electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the PFP ester more electrophilic, leading to faster and more efficient reactions with amine nucleophiles.
Comparative Performance in Bioconjugation
| Feature | This compound | Bis-PEG3-NHS Ester | References |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | |
| Target Functionality | Primary and Secondary Amines | Primary Amines | |
| Hydrolytic Stability | Higher | Lower | |
| Reactivity towards Amines | Higher | Lower | |
| Optimal pH for Conjugation | 7.2 - 8.5 | 7.2 - 8.5 | |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | |
| Solubility | Hydrophilic PEG spacer enhances aqueous solubility | Hydrophilic PEG spacer enhances aqueous solubility |
Applications of this compound
The advantageous properties of this compound make it a versatile tool for a range of bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in the stability and efficacy of the therapeutic. A stable linker is essential to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity. The enhanced stability of the amide bond formed by the PFP ester contributes to a more stable ADC conjugate. The hydrophilic PEG3 spacer can also help to improve the solubility and pharmacokinetic properties of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The length and composition of the linker influence the formation of a stable and productive ternary complex. PEG linkers are widely used in PROTAC design due to their ability to modulate the distance between the two binding elements and their favorable solubility properties. This compound serves as a valuable building block for the synthesis of PROTACs, allowing for the conjugation of amine-containing ligands. While the optimal linker length is target-dependent, a systematic variation of PEG linker length is a common strategy in PROTAC optimization.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing PFP ester-based crosslinkers.
General Protocol for Protein Crosslinking with this compound
This protocol describes a general procedure for crosslinking amine-containing proteins.
Materials:
-
This compound
-
Protein of interest
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction time and temperature may need to be optimized for specific proteins.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate techniques to determine the extent of crosslinking.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis using a PFP Ester Linker
This protocol outlines a general strategy for conjugating a drug-linker construct containing a PFP ester to an antibody.
Materials:
-
Antibody of interest
-
Drug-linker construct with a PFP ester reactive group
-
Conjugation Buffer: PBS, pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer using a desalting column or dialysis to a concentration of 5-10 mg/mL.
-
Drug-Linker Preparation: Dissolve the drug-linker-PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation: Add a defined molar excess (e.g., 5-10 equivalents) of the drug-linker solution to the antibody solution with gentle stirring. The final DMSO/DMF concentration should not exceed 10%.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purification: Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and aggregates.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase HPLC, and size-exclusion chromatography (SEC).
Protocol for PROTAC Synthesis using this compound
This protocol describes a representative workflow for synthesizing a PROTAC by sequentially conjugating two different ligands to the this compound linker.
Materials:
-
This compound
-
Ligand 1 (for target protein) with a primary or secondary amine
-
Ligand 2 (for E3 ligase) with a primary or secondary amine
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
First Conjugation: Dissolve this compound (1 equivalent) and Ligand 1 (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to the reaction mixture. Stir at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
Purification of Intermediate: Purify the mono-conjugated intermediate (Ligand 1-PEG3-PFP ester) by preparative HPLC.
-
Second Conjugation: Dissolve the purified intermediate (1 equivalent) and Ligand 2 (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents). Stir at room temperature overnight or until the reaction is complete by LC-MS.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Visualizing the Workflow and Advantages
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the reaction workflow and the key advantages of PFP esters.
Caption: PFP vs. NHS ester reaction pathways.
References
A Comparative Guide to Amine-Reactive Crosslinkers in Proteomics: Bis-PEG3-PFP Ester vs. NHS Ester Analogs
For researchers, scientists, and drug development professionals engaged in proteomics, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions and characterizing protein complexes. This guide provides an objective comparison of Bis-PEG3-PFP ester, a homobifunctional crosslinker featuring pentafluorophenyl (PFP) esters, with the widely used N-hydroxysuccinimide (NHS) ester-based crosslinkers, such as disuccinimidyl suberate (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3).
Performance Overview: Stability and Reactivity
The primary distinction between PFP and NHS esters lies in their chemical stability and reactivity, which directly impacts their efficiency in proteomics workflows. PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to NHS esters, a crucial advantage in typical proteomics experiments conducted in aqueous buffers.[1][2] This enhanced stability can lead to higher crosslinking yields, as more of the reagent remains active over the course of the reaction.
Conversely, NHS esters are highly susceptible to hydrolysis, particularly at the neutral to alkaline pH ranges optimal for amine reactivity.[3] The half-life of an NHS ester can be as short as minutes at a pH of 8.6.[3] This rapid degradation necessitates careful control of reaction times and can lead to lower overall efficiency.
In terms of reactivity with primary amines (aminolysis), PFP esters have been shown to react significantly faster than NHS esters in certain contexts. For instance, one study demonstrated a pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) that was substantially higher than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[4]
The hydrophilic polyethylene glycol (PEG) spacer in this compound enhances its water solubility, a desirable characteristic for crosslinking reactions in aqueous environments.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance characteristics of PFP and NHS esters based on available experimental data.
| Feature | This compound (and PFP Esters in general) | DSS/BS3 (NHS Esters) | References |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | |
| Spacer Arm Length | 24.3 Å (for Bis-PEG3) | 11.4 Å (for DSS/BS3) | Product Information |
| Solubility | Hydrophilic PEG spacer enhances water solubility | DSS is membrane permeable (soluble in organic solvents); BS3 is water-soluble | Product Information |
| Optimal Reaction pH | 7.2 - 9.0 | 7.2 - 8.5 |
| Performance Metric | PFP Esters | NHS Esters | References |
| Hydrolysis Half-life | More stable; reported to be 3.0 times longer than NHS esters at pH 8 | Less stable; 4-5 hours at pH 7, minutes at pH 8.6 | |
| Aminolysis Rate | Can be significantly faster than NHS esters | Slower aminolysis rates compared to PFP esters in some studies |
Experimental Protocols
Detailed methodologies for utilizing these crosslinkers are crucial for reproducible results. Below are representative protocols for in-solution crosslinking of a protein complex.
Protocol 1: Crosslinking with this compound
Materials:
-
Purified protein complex in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Prepare the protein sample at a suitable concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 25 mM) in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration (a 10-50 fold molar excess over the protein is a common starting point). Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Proceed with standard proteomics sample preparation, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify crosslinked peptides.
Protocol 2: Crosslinking with DSS/BS3 (NHS Ester)
Materials:
-
Purified protein complex in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5
-
DSS or BS3
-
Anhydrous DMSO (for DSS) or reaction buffer (for BS3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Prepare the protein sample as described in Protocol 1.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or BS3 directly in the reaction buffer (e.g., 25 mM).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to the desired final concentration (typically a 10-50 fold molar excess). Mix gently and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Follow the same procedure as in Protocol 1 for reduction, alkylation, digestion, and subsequent mass spectrometry analysis.
Mandatory Visualizations
The following diagrams illustrate the chemical reactions and a general workflow for a proteomics crosslinking experiment.
Caption: Reaction mechanisms of PFP and NHS esters with primary amines.
Caption: General workflow for a crosslinking mass spectrometry experiment.
Conclusion
The choice between this compound and NHS ester-based crosslinkers depends on the specific requirements of the proteomics experiment. The superior stability of PFP esters against hydrolysis makes this compound a compelling alternative to traditional NHS esters, potentially leading to higher crosslinking efficiency and more reliable results, especially in prolonged reactions or at physiological to slightly alkaline pH. The hydrophilic PEG spacer further enhances its utility in aqueous environments. However, the well-established use and extensive characterization of NHS esters like DSS and BS3 make them reliable choices for many applications. For intracellular crosslinking, the membrane permeability of the crosslinker is a critical factor, with reagents like DSS being more suitable than their non-permeable counterparts. Researchers should consider these factors when selecting the optimal crosslinker to achieve their experimental goals in protein interaction analysis.
References
A Head-to-Head Comparison: Evaluating Protein Labeling with Bis-PEG3-PFP Ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. The choice of crosslinker can significantly impact the outcome of an experiment, influencing everything from the stability of the conjugate to its biological activity. This guide provides an objective comparison of Bis-PEG3-PFP ester with its commonly used N-hydroxysuccinimide (NHS) ester counterpart, BS(PEG)n, for the labeling of primary amines on proteins.
Performance Comparison: PFP vs. NHS Esters
Pentafluorophenyl (PFP) esters, such as those on the this compound, are emerging as a superior alternative to the more traditional NHS esters for amine-reactive bioconjugation. The primary advantages of PFP esters lie in their greater resistance to hydrolysis and, in some cases, enhanced reaction selectivity, leading to more efficient and reproducible conjugations.
A key challenge with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces the amount of active ester available for conjugation.[1] This instability necessitates the use of a larger excess of the NHS ester reagent to achieve a desired degree of labeling and can lead to variability between experiments.[1] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, which can lead to more efficient reactions.[2][3][4]
Recent experimental data highlights the functional advantages of using PFP esters for antibody labeling. In a study comparing a PFP-activated near-infrared (NIR) fluorophore to its NHS-activated counterpart for labeling the antibody Panitumumab, the PFP ester demonstrated a dramatic increase in light-chain specificity. This preferential light-chain labeling resulted in antibody-fluorophore conjugates (AFCs) that were significantly brighter and exhibited reduced aggregation compared to those prepared with the NHS ester.
Quantitative Data Summary
The following table summarizes the key performance differences between PFP and NHS esters based on available experimental data.
| Feature | This compound | BS(PEG)n (NHS ester) | Source(s) |
| Reactive Group | Pentafluorophenyl (PFP) ester | N-hydroxysuccinimide (NHS) ester | |
| Target | Primary amines (e.g., lysine, N-terminus) | Primary amines (e.g., lysine, N-terminus) | |
| Reaction pH | 7.2 - 9.0 | 7.0 - 9.0 | |
| Hydrolytic Stability | More stable in aqueous solutions | Less stable, with a half-life of minutes at pH 8 | |
| Labeling Selectivity (Panitumumab) | Preferential light-chain labeling (LC:HC ratio of up to 1.7) | Preferential heavy-chain labeling (LC:HC ratio of 0.1) | |
| Conjugate Brightness (Panitumumab-NIR) | Significantly brighter conjugates | Less bright due to fluorescence quenching | |
| Conjugate Aggregation | Reduced aggregation | Higher tendency for aggregation |
Experimental Protocols
I. General Protocol for Protein Labeling with this compound or BS(PEG)n
This protocol provides a general guideline for labeling a protein with either this compound or a comparable NHS ester like BS(PEG)n. Optimization of the molar ratio of crosslinker to protein may be required to achieve the desired degree of labeling.
Materials:
-
Protein to be labeled (in an amine-free buffer such as PBS, pH 7.4)
-
This compound or BS(PEG)n
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0) to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound or BS(PEG)n in DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
II. Protocol for Determining the Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of crosslinker molecules conjugated to each protein molecule, can be determined spectrophotometrically if the crosslinker contains a chromophore. For non-chromophoric crosslinkers like this compound, a secondary detection method after conjugation to a labeled molecule would be necessary. The following is a general protocol for determining the DOL of a protein labeled with a chromophoric molecule.
Materials:
-
Labeled protein conjugate (purified)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the chromophore.
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
Aₘₐₓ = Absorbance of the conjugate at the λmax of the chromophore
-
CF = Correction factor (A₂₈₀ of the free chromophore / Aₘₐₓ of the free chromophore)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)
-
-
-
Calculate Chromophore Concentration:
-
Chromophore Concentration (M) = Aₘₐₓ / ε_chromophore
-
Where:
-
ε_chromophore = Molar extinction coefficient of the chromophore at its λmax (in M⁻¹cm⁻¹)
-
-
-
Calculate Degree of Labeling:
-
DOL = Molar concentration of chromophore / Molar concentration of protein
-
Visualizing the Workflow and Chemistry
To further clarify the processes and chemistries involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for protein labeling and determination of the degree of labeling.
Caption: Comparison of PFP and NHS ester amine labeling chemistry and hydrolysis.
References
Safety Operating Guide
Proper Disposal of Bis-PEG3-PFP Ester: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Bis-PEG3-PFP ester as a reactive, moisture-sensitive chemical. Waste should be segregated in a clearly labeled, sealed container and managed by a licensed chemical waste disposal service. Under no circumstances should it be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a common amine-reactive PEG linker used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Chemical and Physical Properties
A summary of the key characteristics of this compound is presented below. This information is crucial for a proper risk assessment before handling and disposal.
| Property | Value | Source |
| Molecular Formula | C22H16F10O7 | [1][2][3][4] |
| Molecular Weight | 582.34 g/mol | [2] |
| Appearance | White to off-white solid | Generic observation |
| Reactivity | Reactive towards primary and secondary amines. Moisture-sensitive; hydrolyzes in the presence of water. | |
| Storage | Store at -20°C in a tightly sealed container with a desiccant. | |
| Hydrolysis Products | The primary degradation pathway in aqueous solutions is hydrolysis, which yields pentafluorophenol and the corresponding PEG-dicarboxylic acid. This reaction is accelerated at higher pH. |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Standard PPE: Safety glasses or goggles, a lab coat, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container and decontaminate the area. Do not allow the chemical to enter drains or waterways.
Experimental Protocol: Deactivation of this compound Waste
For small quantities of this compound waste, a deactivation step via hydrolysis can be performed to reduce its reactivity before collection by a waste disposal service. This procedure intentionally hydrolyzes the reactive PFP esters into more stable compounds: pentafluorophenol and a PEG-dicarboxylic acid salt.
Materials:
-
This compound waste (solid or dissolved in an anhydrous solvent like DMF or DMSO).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Stir plate and stir bar.
-
Appropriate glass beaker or flask.
-
pH paper or pH meter.
-
Designated hazardous waste container, properly labeled.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the beaker or flask containing the this compound waste on a stir plate. If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent like acetone (avoiding amine-containing solvents).
-
Hydrolysis: While stirring, slowly add a 1 M NaOH solution to the waste. A significant excess of NaOH should be used to ensure complete hydrolysis and to neutralize the resulting acidic byproducts.
-
Reaction: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction is complete. The PFP ester is fully hydrolyzed when the mixture is homogeneous and no solid ester remains.
-
Neutralization and Verification: Check the pH of the resulting solution. It should be basic (pH > 12) to confirm excess NaOH. If not, add more NaOH solution.
-
Collection: Transfer the resulting aqueous solution, which now contains sodium pentafluorophenolate and the PEG-dicarboxylate salt, into a designated hazardous waste container labeled "Aqueous hazardous waste containing pentafluorophenol and PEG derivatives."
-
Final Disposal: This container must be collected by a licensed environmental waste management company for final disposal in accordance with federal, state, and local regulations.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All chemical waste disposal must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal. It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly characterized, labeled, and handled to prevent harm to human health and the environment. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and procedures.
References
Essential Safety and Operational Guide for Handling Bis-PEG3-PFP Ester
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Bis-PEG3-PFP ester. The following procedural guidance is designed to ensure the safe handling and effective use of this reagent in the laboratory.
Chemical Safety and Hazard Information
Summary of Potential Hazards:
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate the risks of exposure and ensure personal safety, the following PPE is mandatory when handling this compound in any form (powder or solution).[1][3]
-
Eye Protection : Wear ANSI-approved safety goggles with side shields.
-
Hand Protection : Use chemically resistant nitrile gloves. Change gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider an impervious apron.
-
Respiratory Protection : Handle the solid powder exclusively within a certified chemical fume hood to avoid inhalation of dust.[1] If engineering controls are not sufficient, a suitable respirator may be necessary.
Operational Plan: Handling and Storage
This compound is a moisture-sensitive compound. Strict adherence to the following procedures is critical to maintain its reactivity and ensure safety.
Storage:
-
Upon receipt, store the vial at -20°C in a dry environment, preferably with a desiccant.
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation onto the product.
Preparation of Solutions:
-
Crucial Handling Note : The PFP ester moiety is susceptible to hydrolysis. Therefore, solutions should be prepared immediately before use. Do not prepare stock solutions for later use.
-
Weigh the desired amount of this compound in a chemical fume hood.
-
Dissolve the reagent in a minimal amount of an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Immediately add the dissolved ester solution to your reaction mixture.
Safe Handling Workflow Diagram
Caption: Safe handling workflow for this compound.
Experimental Protocol: General Protein Conjugation
This protocol provides a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues). This procedure is adapted from standard protocols for PFP ester conjugations.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate-buffered saline, PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography/desalting column).
Procedure:
-
Buffer Exchange : Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris or glycine) will compete with the desired reaction and must be avoided.
-
Prepare PFP Ester Solution : Immediately before starting the conjugation, dissolve the required amount of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction : Add the desired molar excess of the dissolved PFP ester solution to the protein solution while gently stirring or vortexing.
-
Incubation : Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the protein.
-
Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes to ensure any unreacted ester is hydrolyzed.
-
Purification : Remove unreacted this compound and byproducts by purifying the protein conjugate using a desalting column or dialysis.
-
Storage : Store the purified PEGylated protein under conditions appropriate for the non-modified protein.
Disposal Plan
All waste materials, including unused reagent, contaminated consumables (e.g., pipette tips, tubes), and solutions, must be disposed of as chemical waste.
Procedure:
-
Solid Waste : Collect all contaminated solid materials, including gloves and weighing paper, in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste : Collect all solutions containing the PFP ester in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Final Disposal : Dispose of all waste containers through your institution's Environmental Health and Safety (EHS) office, adhering to all local, state, and federal regulations.
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
